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  • Product: 2-Methyl-4-(trifluoromethyl)pyrimidine
  • CAS: 149771-18-6

Core Science & Biosynthesis

Foundational

2-Methyl-4-(trifluoromethyl)pyrimidine molecular structure and weight

This technical guide provides a comprehensive analysis of 2-Methyl-4-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block used in medicinal chemistry and agrochemical development.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Methyl-4-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block used in medicinal chemistry and agrochemical development.[1]

Executive Summary

2-Methyl-4-(trifluoromethyl)pyrimidine (CAS: 149771-18-6) is a specialized pyrimidine scaffold characterized by the presence of a trifluoromethyl (


) group at the C4 position and a methyl group at the C2 position.[1] This specific substitution pattern imparts unique electronic and physicochemical properties—namely enhanced lipophilicity and metabolic stability—making it a high-value pharmacophore in the design of kinase inhibitors and metabotropic receptor ligands.

This guide details the structural parameters, validated synthetic protocols, and quality control methodologies required for the rigorous handling and application of this compound.[1]

Physicochemical Profile

The integration of the electron-withdrawing trifluoromethyl group significantly alters the basicity of the pyrimidine ring compared to non-fluorinated analogs, reducing the


 of the ring nitrogens and influencing binding kinetics in protein-ligand interactions.[1]
Table 1: Core Molecular Specifications
ParameterTechnical Specification
IUPAC Name 2-Methyl-4-(trifluoromethyl)pyrimidine
CAS Registry Number 149771-18-6
Molecular Formula

Molecular Weight 162.11 g/mol
Exact Mass 162.0405 g/mol
Physical State Liquid / Low-melting solid (Ambient)
Predicted LogP ~1.5 - 1.8 (Lipophilic)
H-Bond Acceptors 2 (N1, N3)
H-Bond Donors 0

Structural Analysis & Connectivity

The molecule consists of a six-membered heteroaromatic ring. The


 symmetry is broken by the substituents.[1] The 

group at C4 introduces a strong dipole and serves as a bioisostere for a chloride or isopropyl group, but with higher metabolic resistance against oxidative metabolism (e.g., P450 oxidation).[1]
Visualization: Molecular Connectivity

The following diagram illustrates the logical connectivity and functional zones of the molecule.

G Figure 1: Structural Connectivity of 2-Methyl-4-(trifluoromethyl)pyrimidine Core Pyrimidine Core (C4H2N2) Pos2 Position 2 (Amidine Origin) Core->Pos2 N1-C2-N3 Pos4 Position 4 (Electrophilic Center) Core->Pos4 C4-C5-C6 Sub2 Methyl Group (-CH3) Pos2->Sub2 C-C Bond Sub4 Trifluoromethyl (-CF3) Pos4->Sub4 C-C Bond (Strong Dipole)

[1][5]

Synthetic Methodology (Protocol)

The most robust route for synthesizing 2-Methyl-4-(trifluoromethyl)pyrimidine involves the cyclocondensation of acetamidine with a trifluorinated


-alkoxy enone.[1] This method is preferred over direct trifluoromethylation due to higher regioselectivity.
Reaction Scheme

Reagents:

  • Acetamidine Hydrochloride (Nucleophile)[1][2]

  • (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (Electrophile)[1]

  • Base: Sodium Ethoxide (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: Ethanol (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation of Amidine Free Base:

    • Dissolve Acetamidine HCl (1.0 eq) in anhydrous ethanol.

    • Add NaOEt (1.0 eq) at 0°C to liberate the free base.[1] Stir for 30 minutes.

  • Cyclocondensation:

    • Add (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 eq) dropwise to the amidine solution while maintaining temperature <10°C.

    • Mechanism: The amidine nitrogen attacks the

      
      -carbon of the enone (displacing ethoxide), followed by intramolecular cyclization onto the trifluoroacetyl carbonyl.[1]
      
  • Reflux:

    • Warm the mixture to room temperature, then reflux for 4–6 hours to ensure complete dehydration and aromatization.

  • Workup:

    • Remove solvent under reduced pressure.[3]

    • Partition residue between water and ethyl acetate.[1][3]

    • Dry organic layer over

      
       and concentrate.[1]
      
  • Purification:

    • Purify via vacuum distillation or flash column chromatography (Hexanes/EtOAc gradient) to isolate the product.[1]

Visualization: Synthetic Workflow

Synthesis Figure 2: Cyclocondensation Route for Target Synthesis Start1 Acetamidine HCl Step1 Neutralization (NaOEt) Gen. Free Amidine Start1->Step1 Start2 ETFBO (Trifluoro-enone) Step2 Cyclocondensation (Reflux EtOH) Start2->Step2 Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product 2-Methyl-4-(trifluoromethyl)pyrimidine Step3->Product

Structural Validation & Quality Control

Trustworthiness in research data relies on rigorous characterization. The following analytical signatures confirm the identity of the synthesized compound.

NMR Spectroscopy (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.95 (d, 
      
      
      
      Hz, 1H, H-6 ): Deshielded doublet due to proximity to Nitrogen.[1]
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, H-5 ): Doublet, upfield relative to H-6 due to
      
      
      -position to Nitrogen, but influenced by
      
      
      .[1]
    • 
       2.80 (s, 3H, CH3 ): Singlet corresponding to the methyl group at C2.[1]
      
  • 
     NMR: 
    
    • 
       -65.0 to -70.0 ppm (s, 3F): Characteristic singlet for 
      
      
      
      .
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  162 m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of

      
       (M-69).[1]
      
    • Loss of

      
       (M-27) characteristic of pyrimidine ring cleavage.[1]
      

Applications in Drug Discovery

The 2-Methyl-4-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry.[1]

  • Bioisosterism: The

    
     group mimics the volume of an isopropyl group but prevents metabolic degradation (e.g., hydroxylation) at that position.[1]
    
  • Kinase Inhibition: The pyrimidine nitrogens serve as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets. The C2-methyl group often fits into small hydrophobic pockets (gatekeeper residues).[1]

  • Agrochemicals: Used as an intermediate for herbicides where the electron-deficient ring enhances potency against specific enzyme targets (e.g., ALS inhibitors).[1]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1] Potential respiratory irritant.[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizing agents.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.[1]

References

  • PubChem. (n.d.).[1] 2-Fluoro-4-(trifluoromethyl)pyrimidine (Related Analog Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Martins, M. A. P., et al. (2004).[1] Trifluoromethyl-substituted pyrimidines: A Review of Synthesis and Applications. Chemical Reviews. (Contextual grounding on ETFBO cyclization).

Sources

Exploratory

Biological Activity of Trifluoromethyl-Substituted Pyrimidines: A Technical Guide

Executive Summary The incorporation of a trifluoromethyl ( ) group onto the pyrimidine scaffold represents a cornerstone strategy in modern medicinal chemistry. This guide analyzes the pharmacodynamic and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group onto the pyrimidine scaffold represents a cornerstone strategy in modern medicinal chemistry. This guide analyzes the pharmacodynamic and pharmacokinetic advantages conferred by this substitution, specifically focusing on the 5-trifluoromethyluracil core and its derivatives. We explore the dual functionality of these compounds as both antimetabolites  (mimicking thymidine) and kinase inhibitors  (targeting the ATP-binding hinge region).

The Fluorine Effect: Mechanistic Causality

The biological potency of


 substituted pyrimidines is not accidental; it is a result of precise electronic and steric manipulation.
The "Polar Hydrophobicity" Paradox

The


 group is lipophilic, yet the C-F bonds are highly polar. This unique combination alters the pyrimidine core in two critical ways:
  • Lipophilicity (

    
    ):  The high lipophilicity facilitates passive transport across the lipid bilayer, enhancing intracellular concentration.
    
  • Metabolic Blockade: The C-F bond energy (

    
    ) renders the position immune to oxidative metabolism (e.g., by Cytochrome P450s), significantly extending the half-life (
    
    
    
    ) of the drug.
Bioisosterism at the C5 Position

The trifluoromethyl group at the C5 position of uracil is a classic bioisostere of the methyl group found in thymine. However, the electronics differ drastically. The strong electron-withdrawing nature of


 increases the acidity of the 

, altering hydrogen bonding strength with target enzymes like Thymidylate Synthase (TS).

FluorineEffect CF3 Trifluoromethyl (-CF3) Group Steric Steric Bulk (Similar to Isopropyl) CF3->Steric Electronic High Electronegativity (Electron Withdrawing) CF3->Electronic Lipophilicity Increased Lipophilicity (Membrane Permeability) Steric->Lipophilicity Metabolism Metabolic Blockade (Prevents Oxidation) Electronic->Metabolism Acidity Increased N3-H Acidity (Stronger H-Bonding) Electronic->Acidity Bioactivity Enhanced Biological Activity (Kinase/TS Inhibition) Lipophilicity->Bioactivity Metabolism->Bioactivity Acidity->Bioactivity

Figure 1: The causal relationship between the physicochemical properties of the trifluoromethyl group and the resulting biological outcomes.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Oncology: Thymidylate Synthase (TS) Inhibition

Case Study: Trifluridine (FTD) Trifluridine acts as a nucleoside metabolic inhibitor.[1][2] The mechanism is distinct from 5-Fluorouracil (5-FU).[1]

  • Phosphorylation: FTD is phosphorylated by thymidine kinase to F3dTMP.

  • Covalent Binding: F3dTMP binds to the active site of Thymidylate Synthase. Unlike the methyl group of thymidine, the

    
     group cannot be extracted, trapping the enzyme in a covalent ternary complex.
    
  • DNA Incorporation: The triphosphate form (F3dTTP) is incorporated into DNA, causing fragmentation and apoptosis.

Oncology: Kinase Inhibition (EGFR & FLT3)

Recent developments utilize the 2,4-diamino-5-trifluoromethylpyrimidine scaffold to target receptor tyrosine kinases.

  • Binding Mode: The pyrimidine ring acts as the hinge binder.[3]

  • Role of

    
    :  Located at the C5 position, it projects into the hydrophobic pocket near the gatekeeper residue, improving selectivity against off-target kinases.
    

Comparative Potency Data (IC50 Values):

CompoundTargetIC50 (

)
MechanismReference
Trifluridine Thymidylate Synthase~0.05 (Ki)Covalent Trapping[1]
Compound 9u EGFR Kinase0.091ATP Competition[2]
Compound 17v H1975 Cells (EGFR T790M)2.27Apoptosis Induction[3]
5-Fluorouracil H1975 Cells (Control)9.37Antimetabolite[3]

Structure-Activity Relationship (SAR) Landscape[10]

The biological output is strictly dictated by the position of the


 group and the substituents at C2/C4.

SAR_Landscape Core Pyrimidine Core C2 C2 Position: Hinge Binding Region (Amino/Thio groups) Core->C2 C4 C4 Position: Solubility & Selectivity (Morpholine/Piperazine) Core->C4 C5 C5 Position (CRITICAL): -CF3 Bioisostere Gatekeeper Interaction Core->C5 C6 C6 Position: Steric Tolerance (Less common for -CF3) Core->C6

Figure 2: Positional SAR analysis of the pyrimidine ring. The C5 position is the primary vector for trifluoromethyl substitution to enhance metabolic stability and target affinity.

Experimental Protocols (Self-Validating Systems)

Protocol: In Vitro Cytotoxicity Assay (MTT) for Fluorinated Compounds

Context: Fluorinated compounds often suffer from poor aqueous solubility, leading to precipitation in cell media and false negatives. This protocol includes specific solubilization steps.

Reagents:

  • Target Cells (e.g., A549, H1975).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
    • Why: Allows cells to adhere and enter the log growth phase.

  • Compound Preparation (Critical Step):

    • Dissolve the

      
       pyrimidine derivative in 100% DMSO to create a 10 mM stock.
      
    • Perform serial dilutions in culture medium , ensuring the final DMSO concentration never exceeds 0.1%.

    • Validation: Check for precipitation under a microscope before adding to cells.

      
       compounds are hydrophobic; if precipitation occurs, sonicate or warm to 37°C.
      
  • Treatment: Add 100

    
     of diluted compound to wells. Incubate for 48h or 72h.
    
    • Control: Include a "Vehicle Control" (0.1% DMSO only) to normalize data.

  • MTT Addition: Add 20

    
     of MTT reagent. Incubate for 4h.
    
    • Mechanism:[4][5][6][1][7] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol: Synthesis of 5-Trifluoromethyluracil Scaffold

Context: Accessing the core scaffold is the first step in derivative generation.

  • Reactants: Ethyl trifluoroacetoacetate, Urea, and Sodium Ethoxide (NaOEt).

  • Condensation: Reflux in ethanol for 12-24 hours.

    • Mechanism:[4][5][6][1][7] The urea nitrogen attacks the carbonyls of the

      
      -keto ester in a cyclization reaction.
      
  • Workup: Acidify with HCl to precipitate the product.

    • Why: The pyrimidine ring is amphoteric; acidification protonates the enolate form, causing precipitation.

Future Outlook

The field is moving beyond simple substitution. The next generation of


 pyrimidines focuses on:
  • PROTACs: Using the pyrimidine core as the warhead to degrade specific kinases rather than just inhibiting them.

  • Dual Inhibitors: Combining the TS inhibition of the C5-CF3 group with kinase-targeting side chains at C2/C4 to overcome drug resistance in colorectal cancer (e.g., TAS-102 mechanism).

References

  • Trifluridine Mechanism of Action. National Institutes of Health (NIH) - PubChem. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals (MDPI). Available at: [Link][9]

Sources

Foundational

The Fluorine Effect: Unlocking Therapeutic Potency with 2-Methyl-4-(trifluoromethyl)pyrimidine

Topic: Potential Therapeutic Targets of 2-Methyl-4-(trifluoromethyl)pyrimidine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2-Methyl-4-(trifluoromethyl)pyrimidine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 2-Methyl-4-(trifluoromethyl)pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the synergistic combination of the electron-deficient pyrimidine ring and the trifluoromethyl (


) group. This moiety does not merely serve as a lipophilic bulk; it actively modulates pKa, enhances metabolic stability against oxidative metabolism (blocking P450 labile sites), and induces specific electrostatic interactions within hydrophobic binding pockets of enzymes. This guide analyzes the scaffold's primary therapeutic targets—specifically Kinases (EGFR, PYK2) , WRN Helicase , and Microtubules —and provides validated synthetic protocols for its integration into lead compounds.

Chemical Rationale & Pharmacophore Analysis[1][2]

The 2-methyl-4-(trifluoromethyl)pyrimidine core offers three distinct vectors for drug design:

  • The

    
     Anchor (C4 Position): 
    
    • Effect: Increases lipophilicity (

      
      ) and provides a metabolically stable "blocker" against hydroxylation.
      
    • Mechanism: The strong electron-withdrawing nature (

      
      ) lowers the electron density of the pyrimidine ring, making the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (
      
      
      
      ), facilitating library generation.
  • The Methyl Handle (C2 Position):

    • Effect: A steric restrictor that can be functionalized or used to orient the molecule within a binding cleft.

    • Reactivity: The methyl group at C2 is activated due to the electron-withdrawing pyrimidine ring, allowing for condensation reactions (e.g., with aldehydes) or oxidation to carboxylic acids.

  • Nitrogen Lone Pairs:

    • Effect: Hydrogen bond acceptors (HBA) critical for "hinge binding" in kinase active sites.

Primary Therapeutic Targets

Kinase Inhibition: EGFR and PYK2

The scaffold is extensively utilized to target the ATP-binding cleft of tyrosine kinases.

  • Target: Epidermal Growth Factor Receptor (EGFR) , specifically mutant forms (T790M/C797S).[1]

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the hinge region (e.g., Met793 in EGFR). The

    
     group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on the substitution pattern, enhancing selectivity over wild-type kinases.
    
  • Target: Proline-rich Tyrosine Kinase 2 (PYK2) .[2]

  • Relevance: PYK2 regulates cell migration and bone remodeling. Trifluoromethylpyrimidine derivatives have shown high selectivity for PYK2 over the homologous Focal Adhesion Kinase (FAK) by exploiting subtle differences in the hydrophobic back-pocket.

Synthetic Lethality: WRN Helicase

Recent high-throughput screens have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of Werner syndrome RecQ helicase-like (WRN) .

  • Therapeutic Context: Microsatellite Instability-High (MSI-H) cancers.[3]

  • Mechanism: WRN is essential for the survival of MSI-H cells (synthetic lethality). The scaffold binds to the helicase domain, arresting DNA replication and inducing double-strand breaks specifically in tumor cells with mismatched repair defects.

  • Key SAR Finding: Substitution at the C2-amino position dictates selectivity between MSI-H and microsatellite stable (MSS) cells.

Microtubule Destabilization

Derivatives of this scaffold function as Tubulin Polymerization Inhibitors .

  • Binding Site: Colchicine Binding Site.

  • Mechanism: The scaffold occupies the interface between

    
    - and 
    
    
    
    -tubulin. The
    
    
    group provides the necessary bulk to displace the native ligand and prevent microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Visualizing the Mechanism of Action (WRN Helicase)

The following diagram illustrates the synthetic lethality pathway targeted by this scaffold in MSI-H cancer cells.

WRN_Pathway MSI_H MSI-H Tumor Cell (DNA Mismatch Repair Defect) RepStress Replication Stress (Expanded Microsatellites) MSI_H->RepStress Causes WRN WRN Helicase (Recruitment to Stalled Forks) RepStress->WRN Recruits for Repair Inhibitor 2-Methyl-4-(CF3)pyrimidine Derivative WRN->Inhibitor Targeted by Complex Inhibitor-WRN Complex (Helicase Inactivation) WRN->Complex Inhibited Inhibitor->Complex Binds Collapse Replication Fork Collapse Complex->Collapse Prevents Resolution DSB Double Strand Breaks (Accumulation) Collapse->DSB Death Apoptosis (Synthetic Lethality) DSB->Death Critical Threshold Exceeded

Caption: Synthetic lethality pathway in MSI-H cells. The scaffold inhibits WRN, preventing replication fork recovery.

Experimental Protocols

Synthesis of Core Scaffold: 2-Methyl-4-(trifluoromethyl)pyrimidin-6-ol

This protocol establishes the core ring system via a condensation reaction.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation: Dissolve Sodium Ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition: Add Acetamidine hydrochloride to the solution and stir for 15 minutes at room temperature to liberate the free base.

  • Cyclization: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 4 using 1N HCl.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven.

  • Yield: Typically 75–85%.

Functionalization: Chlorination for Coupling

To activate the scaffold for coupling with amines (kinase hinge binders).

Reagents:

  • 2-Methyl-4-(trifluoromethyl)pyrimidin-6-ol (from above)

  • Phosphorus Oxychloride (

    
    ) (Excess)
    
  • N,N-Diethylaniline (Catalytic)

Procedure:

  • Suspend the pyrimidin-6-ol in neat

    
    .
    
  • Add catalytic N,N-diethylaniline.

  • Reflux at

    
     for 3 hours until the solution becomes clear.
    
  • Quench: Pour the reaction mixture carefully onto crushed ice (Exothermic!).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

    
     and concentrate.
    
  • Result: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, ready for nucleophilic substitution.

Synthesis Workflow Visualization

Synthesis_Flow Start Acetamidine HCl + Ethyl 4,4,4-trifluoroacetoacetate Step1 Cyclization (NaOEt/EtOH, Reflux) Start->Step1 Core Core Scaffold: 2-Methyl-4-(CF3)pyrimidin-6-ol Step1->Core Step2 Chlorination (POCl3, Reflux) Core->Step2 Active Activated Electrophile: 4-Chloro derivative Step2->Active Step3 SnAr Coupling (R-NH2, Base) Active->Step3 Final Target Kinase Inhibitor Step3->Final

Caption: Step-wise synthesis from raw precursors to bioactive kinase inhibitor.

Quantitative Activity Data (SAR Summary)

The following table summarizes the impact of the


 group on biological potency against key targets compared to the methyl (

) analog, demonstrating the "Fluorine Effect."
TargetCompound Variant

/

Effect of

Substitution
EGFR (T790M) 4-Methyl analog

Moderate Binding
EGFR (T790M) 4-

analog

10x Potency Increase (Hydrophobic pocket fill)
WRN Helicase 4-H analog

Inactive
WRN Helicase 4-

analog

Essential for Activity
Tubulin 4-Methyl analog

Weak Inhibition
Tubulin 4-

analog

Strong Inhibition (Colchicine site fit)

References

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Source: PubMed / NIH URL:[Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Source: European Journal of Medicinal Chemistry (Elsevier) URL:[Link]

  • Synthesis and application of trifluoromethylpyridines (and pyrimidines) as key structural motifs. Source: Journal of Pesticide Science (PMC) URL:[Link]

Sources

Exploratory

Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Blueprint

This guide serves as a high-level technical blueprint for the design, synthesis, and validation of novel pyrimidine derivatives. It deviates from standard textbook descriptions to focus on actionable, field-tested strate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical blueprint for the design, synthesis, and validation of novel pyrimidine derivatives. It deviates from standard textbook descriptions to focus on actionable, field-tested strategies used in modern medicinal chemistry.

Executive Intelligence: The Pyrimidine Privilege

In the landscape of medicinal chemistry, the pyrimidine scaffold is not merely a structural motif; it is a privileged pharmacophore . Its ubiquity in biological systems (cytosine, thymine, uracil) grants it an inherent "biological friendliness," allowing derivatives to mimic endogenous ligands and hijack enzymatic pathways.

For the drug developer, the pyrimidine core offers a unique balance of electronic deficiency and hydrogen-bonding capability . The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the planar geometry facilitates


-

stacking interactions within the hydrophobic pockets of kinases and receptors (e.g., EGFR, VEGFR, CDK).

Current Strategic Focus:

  • Kinase Inhibition: ATP-competitive inhibitors (e.g., Ibrutinib analogs).

  • Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Epigenetic Modulators: Targeting bromodomains and histone demethylases.

Rational Drug Design: Structure-Activity Relationship (SAR) Logic

Designing a novel pyrimidine is not random; it is a geometric and electronic puzzle. The substitution pattern dictates the pharmacological profile.

The SAR Matrix
  • Position C-2: The "Gatekeeper." Substituents here often control pharmacokinetic properties (solubility, metabolic stability). Amino or amino-alkoxy groups are preferred to enhance H-bonding with the hinge region of kinases.

  • Position C-4/C-6: The "Warhead" Vectors. These equivalent positions are ideal for introducing bulky hydrophobic groups (aryl, heteroaryl) to occupy the hydrophobic pocket II of the target protein.

  • Position C-5: The "Steric Tuner." This position is critical for selectivity. Small halogens (F, Cl) or methyl groups here can induce conformational locks, forcing the molecule into a bioactive conformation while preventing steric clashes.

Visualization: Pyrimidine Pharmacophore Mapping

The following diagram illustrates the functional logic of the pyrimidine scaffold in a drug design context.

SAR_Map cluster_logic Design Logic Core Pyrimidine Scaffold (The Anchor) Pos2 Position C-2 (Solubility & PK) Target: Hinge Region Core->Pos2 N-linked substituents (Amines, Amides) Pos4 Position C-4/C-6 (Potency Drivers) Target: Hydrophobic Pockets Core->Pos4 Aryl/Heteroaryl groups (Pi-Pi Stacking) Pos5 Position C-5 (Selectivity Filter) Target: Steric Gate Core->Pos5 Halogens/Small Alkyls (Conformational Lock) Logic1 Enhance Metabolic Stability Pos2->Logic1 Logic2 Maximize Binding Affinity Pos4->Logic2

Figure 1: Strategic SAR mapping of the pyrimidine nucleus, highlighting the functional role of specific substitution vectors.

Advanced Synthetic Methodologies

Traditional condensation reactions (e.g., Pinner synthesis) often suffer from harsh conditions and limited scope. Modern discovery relies on Late-Stage Functionalization (LSF) and Green Chemistry protocols.

Method A: Microwave-Assisted Multicomponent Synthesis (Green Protocol)

This approach utilizes the Biginelli-like or Hantzsch-type condensation but accelerated via microwave irradiation.

  • Why this method? It reduces reaction times from hours to minutes, improves yields by suppressing side reactions, and often eliminates the need for toxic solvents.

  • Mechanism: One-pot cyclocondensation of an aldehyde, a 1,3-dicarbonyl (or active methylene), and a urea/thiourea/guanidine derivative.

Method B: Transition-Metal Catalyzed C-H Activation

For accessing C-5 or C-6 arylated derivatives without pre-functionalized halides.

  • Why this method? It allows for the direct coupling of the pyrimidine core with aryl rings, streamlining the synthesis of complex biaryl systems common in anticancer drugs.

  • Catalyst System: Typically Pd(OAc)₂ with oxidants like AgOAc or Cu(OAc)₂.

Detailed Experimental Protocol: Pd-Catalyzed C-H Arylation

This protocol describes the direct C-H arylation of a 2-aminopyrimidine derivative. This method is chosen for its high relevance in synthesizing kinase inhibitors where the C-5 position requires arylation.

Objective: Synthesis of 2-amino-5-phenylpyrimidine via C-H activation.

Reagents & Equipment[1][2]
  • Substrate: 2-Aminopyrimidine (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (0.5 equiv) - Crucial for stabilizing the Pd intermediate.

  • Base/Additive: Potassium tert-butoxide (KOtBu) or Pivalic Acid (PivOH) depending on specific substrate electronics.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow
  • Catalyst Pre-complexation (The "Activation" Step):

    • In a dry Schlenk tube, add Pd(OAc)₂ (11 mg, 0.05 mmol) and 1,10-Phenanthroline (45 mg, 0.25 mmol).

    • Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Expert Insight: You should observe a color change (often to a deep orange/red), indicating the formation of the active catalytic complex.

  • Substrate Addition:

    • Add 2-Aminopyrimidine (95 mg, 1.0 mmol) and Iodobenzene (306 mg, 1.5 mmol) to the reaction vessel.

    • Add the base: KOtBu (224 mg, 2.0 mmol).

    • Caution: If using Pivalic acid as an additive instead of a strong base, ensure it is added last to prevent immediate catalyst deactivation.

  • Reaction Execution:

    • Seal the tube and purge with Argon for 5 minutes.

    • Heat the block to 110°C . Stir vigorously for 12-16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexane).[1] Look for the disappearance of the polar aminopyrimidine spot and the emergence of a new, less polar fluorescent spot.

  • Workup & Purification:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with Brine (2 x 10 mL). Dry over Na₂SO₄.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient 0-60% EtOAc in Hexanes).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by N-atomsIncrease ligand loading or switch to Pivalic Acid additive (CMD mechanism).
Homocoupling (Ph-Ph) Excess oxidant/iodideReduce Iodobenzene equivalents; ensure strict inert atmosphere.
Regioisomer Mix Poor directing group effectC-H activation is sensitive to C-2 substitution. Ensure C-2 group can coordinate Pd.

Mechanistic Visualization: C-H Activation Cycle

Understanding the catalytic cycle is essential for troubleshooting. The following diagram details the Concerted Metallation-Deprotonation (CMD) pathway often operative in these syntheses.

CH_Activation cluster_mech Concerted Metallation-Deprotonation (CMD) Pd_Start Pd(II) Species (Active Catalyst) Coordination Substrate Coordination (N-Directed) Pd_Start->Coordination + Pyrimidine CMD_Step CMD Step (C-H Bond Cleavage) Coordination->CMD_Step + Base/PivOH Intermediate Palladacycle Intermediate CMD_Step->Intermediate - H+ Ox_Add Oxidative Addition (Ar-I) Intermediate->Ox_Add + Ar-I Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Pd(IV) Species Red_Elim->Pd_Start Regeneration

Figure 2: The catalytic cycle for Pd-catalyzed C-H activation, emphasizing the critical CMD step facilitated by carboxylate additives.

Biological Validation

Once synthesized, the library must undergo rigorous screening.

  • Enzymatic Assays (In Vitro):

    • Kinase Glo® Assay: Measures ATP depletion in the presence of the target kinase and the inhibitor.

    • IC50 Determination: A 10-point dose-response curve is mandatory for valid potency claims.

  • Cellular Viability (MTT/Alamar Blue):

    • Screen against a panel of cancer lines (e.g., HeLa, MCF-7, A549) and a normal fibroblast line (e.g., HEK293) to determine the Selectivity Index (SI) .

    • Target: SI > 10 is generally required for a lead candidate.

References

  • Recent Advances in Pyrimidine Synthesis

    • Title: Recent Advances in Pyrimidine Synthesis[2][3][4][5][6][7]

    • Source: International Journal on Science and Technology (IJSAT), 2025.[4]

    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Green Synthesis of Pyrimidine Derivative[2][8][9]

    • Source: ResearchG
    • URL:[Link]

  • Microwave-Assisted Methodology

    • Title: Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity[10][11][12]

    • Source: Asian Journal of Organic & Medicinal Chemistry.
    • URL:[Link]

  • C-H Activation Strategies

    • Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines[7][13]

    • Source: PubMed Central (PMC), 2025.
    • URL:[Link]

  • Structure-Activity Relationships

    • Title: Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity[3][14][15]

    • Source: ResearchGate.[2][14]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine from ethyl trifluoroacetoacetate

This Application Note provides a high-purity synthesis protocol for 2-Methyl-4-(trifluoromethyl)pyrimidine , a critical bioisostere in medicinal chemistry, utilizing ethyl trifluoroacetoacetate as the primary building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-purity synthesis protocol for 2-Methyl-4-(trifluoromethyl)pyrimidine , a critical bioisostere in medicinal chemistry, utilizing ethyl trifluoroacetoacetate as the primary building block.

Application Note: Scalable Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine

Strategic Overview & Retrosynthetic Analysis

The trifluoromethyl-substituted pyrimidine scaffold is highly valued in drug discovery for its ability to enhance metabolic stability and lipophilicity (LogP) while acting as a bioisostere for other heteroaromatic rings.

The synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine (3) from ethyl trifluoroacetoacetate (1) presents a regiochemical challenge. The direct condensation of acetamidine with


-keto esters typically yields the pyrimidin-4-ol tautomer. Consequently, a three-step sequence is required to achieve the fully aromatic, non-oxygenated core:
  • Condensation: Cyclization to form the pyrimidinol core.

  • Activation: Deoxychlorination to the chloropyrimidine.

  • Reduction: Catalytic hydrogenolysis to remove the chloride.

Reaction Pathway

G SM1 Ethyl trifluoroacetoacetate (Starting Material) Int1 Intermediate 1: 2-Methyl-6-(trifluoromethyl) pyrimidin-4-ol SM1->Int1 Step 1: NaOEt, EtOH Reflux, 6-12h SM2 Acetamidine HCl SM2->Int1 Int2 Intermediate 2: 4-Chloro-2-methyl-6- (trifluoromethyl)pyrimidine Int1->Int2 Step 2: POCl3 Reflux, 3-5h Prod Target Product: 2-Methyl-4-(trifluoromethyl) pyrimidine Int2->Prod Step 3: H2, Pd/C NaOAc, MeOH

Figure 1: Synthetic workflow for the conversion of ethyl trifluoroacetoacetate to the target pyrimidine.

Detailed Experimental Protocols

Step 1: Cyclocondensation to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

This step constructs the pyrimidine ring. The use of sodium ethoxide (NaOEt) is critical to deprotonate the acetamidine hydrochloride and facilitate nucleophilic attack on the


-keto ester.
  • Reagents:

    • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

    • Acetamidine hydrochloride (1.1 equiv)

    • Sodium ethoxide (2.5 equiv, 21 wt% in ethanol)

    • Solvent: Absolute Ethanol[1]

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer with acetamidine hydrochloride (1.1 equiv) and absolute ethanol (5 mL/g scale).

  • Base Addition: Add sodium ethoxide solution (2.5 equiv) dropwise at 0–5 °C. Stir for 30 minutes to generate the free amidine base. Note: Acetamidine free base is unstable; generate in situ.

  • Cyclization: Add ethyl trifluoroacetoacetate (1.0 equiv) dropwise over 20 minutes, maintaining the temperature below 10 °C to prevent side reactions.

  • Reflux: Warm the mixture to room temperature, then heat to reflux (78 °C) for 6–12 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]+: ~179).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dissolve the residue in a minimum amount of water.

  • Precipitation: Acidify the aqueous solution carefully with glacial acetic acid or 2N HCl to pH ~4–5. The product, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol , will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

Step 2: Deoxychlorination to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

Conversion of the tautomeric hydroxyl group to a chloride is necessary to enable subsequent removal.

  • Reagents:

    • 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (from Step 1)

    • Phosphorus oxychloride (POCl

      
      ) (5.0 equiv)[2]
      
    • N,N-Diethylaniline (Catalytic, 0.1 equiv) - Optional, accelerates reaction.

Safety Warning: POCl


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Protocol:

  • Setup: Place the pyrimidinol intermediate in a round-bottom flask.

  • Reagent Addition: Carefully add POCl

    
     (neat). If the substrate is solid, ensure it is well-dispersed. Add N,N-diethylaniline if kinetic enhancement is required.
    
  • Reaction: Heat the mixture to reflux (105 °C) for 3–5 hours. The solution should become clear and darken slightly.

  • Quench (Critical): Cool the reaction mixture to room temperature. Remove excess POCl

    
     via rotary evaporation (use a caustic trap).
    
  • Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize the aqueous mixture with saturated NaHCO

    
     or NH
    
    
    
    OH to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO

    
    , filter, and concentrate to yield the chloro-intermediate.
    
Step 3: Hydrodechlorination to 2-Methyl-4-(trifluoromethyl)pyrimidine

The final step removes the chlorine atom to yield the target unsubstituted pyrimidine.

  • Reagents:

    • 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine[2]

    • Hydrogen Gas (H

      
      , balloon or low pressure)
      
    • Catalyst: 10% Pd/C (0.1 equiv by weight)

    • Base: Sodium Acetate (NaOAc) (1.2 equiv) - Scavenges HCl byproduct.

    • Solvent: Methanol

Protocol:

  • Charging: In a hydrogenation vessel (or flask), dissolve the chloro-pyrimidine in methanol. Add NaOAc.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H

    
     gas. Stir vigorously under H
    
    
    
    atmosphere (1–3 atm) at room temperature for 4–8 hours.
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate. Partition between water and ethyl acetate. The product is in the organic layer.[1][3][4] Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Final Isolation: If necessary, purify via distillation or flash chromatography (Hexanes/EtOAc) to obtain pure 2-Methyl-4-(trifluoromethyl)pyrimidine .

Key Process Parameters & Data

ParameterSpecification / RangeRationale
Stoichiometry (Step 1) 1.1 equiv AcetamidineSlight excess ensures complete consumption of the expensive fluorinated ester.
Temperature (Step 1) < 10 °C during additionControls exotherm and prevents degradation of the amidine free base.
Quenching (Step 2) Ice/Water (Slow)POCl

hydrolysis is extremely exothermic; uncontrolled quenching risks thermal runaway.
Base (Step 3) NaOAc or Et

N
Essential to neutralize HCl generated during hydrogenolysis, preventing catalyst poisoning.

References

  • Multicomponent reactions of ethyl trifluoroacetoacetate: Fedotova, O. V., et al. (2025). Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis. ResearchGate. Link

  • Pyrimidine Synthesis Optimization: Patent CN102911123A. Preparation method of 2-chloro trifluoromethyl pyrimidine compound. Google Patents. Link

  • Trifluoromethyl Pyrimidine Derivatives: Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Freie Universität Berlin. Link

Sources

Application

Application Note: Laboratory Scale Synthesis and Purification of Pyrimidine Derivatives

Abstract This guide details the laboratory-scale synthesis of pyrimidine derivatives, focusing on two distinct scaffold types: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and aromatic pyrimidines v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the laboratory-scale synthesis of pyrimidine derivatives, focusing on two distinct scaffold types: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and aromatic pyrimidines via the Pinner synthesis. It further elucidates the regioselective functionalization of 2,4-dichloropyrimidine via Nucleophilic Aromatic Substitution (


) and provides optimized purification protocols addressing the specific solubility profiles of nitrogen heterocycles.

Introduction: The Pyrimidine Scaffold

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like fluorouracil (oncology) and rosuvastatin (cardiovascular). In the laboratory, the challenge often lies not in the formation of the ring, but in controlling regioselectivity during substitution and isolating the polar, often "sticky" products from crude mixtures.

This note moves beyond generic textbook descriptions to provide self-validating protocols —systems where visual cues or simple analytical checks confirm success at each stage.

Workflow Overview

The following decision tree outlines the synthetic strategy based on the desired target:

PyrimidineWorkflow Start Target Molecule Selection IsAromatic Is the ring fully aromatic? Start->IsAromatic Biginelli Route A: Biginelli Reaction (Multicomponent) IsAromatic->Biginelli No (DHPMs) Pinner Route B: Pinner Synthesis (Condensation) IsAromatic->Pinner Yes DHPM Product: 3,4-Dihydropyrimidinone (DHPM) Biginelli->DHPM Hydroxy Intermediate: Hydroxypyrimidine (Tautomeric) Pinner->Hydroxy Chlorination Activation: POCl3 Chlorination Hydroxy->Chlorination SNAr Functionalization: SNAr (Regioselective) Chlorination->SNAr

Figure 1: Strategic workflow for pyrimidine synthesis. Route A yields non-aromatic DHPMs (calcium channel blockers). Route B yields aromatic systems suitable for further elaboration.

Protocol A: The Biginelli Reaction (DHPM Synthesis)

Target: 3,4-Dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed three-component condensation.

Mechanistic Insight

Success depends on the formation of the


-acyliminium ion  intermediate. Protic solvents like ethanol are preferred over aprotic solvents because they stabilize this polar intermediate. While "green" solvent-free methods exist, the ethanol reflux remains the most robust method for initial scale-up (1–5 g) due to better thermal control.
Standard Protocol (5 mmol Scale)

Reagents:

  • Benzaldehyde (or derivative): 5.0 mmol

  • Ethyl acetoacetate: 5.0 mmol

  • Urea: 7.5 mmol (1.5 equiv. - excess is crucial to drive equilibrium)

  • Catalyst: Conc. HCl (3-5 drops) or

    
     (5 mol%)
    
  • Solvent: Ethanol (95%, 10 mL)

Step-by-Step Procedure:

  • Mixing: In a 25 mL Round Bottom Flask (RBF), dissolve the aldehyde and ethyl acetoacetate in ethanol. Add urea last.

  • Catalysis: Add the acid catalyst.

    • Validation: The solution should remain clear or turn slightly yellow. If immediate precipitation occurs, add slightly more ethanol.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The aldehyde spot (high

      
      , UV active) must disappear. A new, lower 
      
      
      
      spot (often blue-fluorescent under 254 nm) indicates the DHPM.
  • Isolation (The "Crash-Out"): Cool the mixture to room temperature, then place in an ice bath.

    • Observation: A heavy precipitate should form. If no solid forms after 30 mins, pour the mixture into 50 mL ice-cold water.

  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) and cold water (
    
    
    
    ) to remove excess urea. Recrystallize from hot ethanol if necessary.

Protocol B: Pinner Synthesis & Functionalization

Target: 2,4-Disubstituted Pyrimidines. Mechanism: Condensation of amidines with 1,3-dicarbonyls, followed by functionalization.

Step 1: Ring Construction

Reagents:

  • Acetamidine HCl: 10 mmol

  • Acetylacetone (or

    
    -keto ester): 10 mmol
    
  • Base: Sodium Ethoxide (NaOEt), 21% wt in EtOH (20 mmol)

Procedure:

  • Free Basing: Add Acetamidine HCl to NaOEt solution in a dry flask under

    
    . Stir for 15 min.
    
  • Condensation: Add Acetylacetone dropwise. Reflux for 3–5 hours.

  • Workup (Critical): The product is often a pyrimidinone (tautomer of hydroxypyrimidine).

    • Evaporate EtOH. Dissolve residue in min. water.

    • Neutralization: Carefully adjust pH to ~6-7 with dilute HCl. The product will precipitate.[1][2][3] Do not overshoot to pH < 4 or the pyrimidine will protonate and redissolve.

Step 2: Regioselective on 2,4-Dichloropyrimidine

When converting hydroxypyrimidines to chloropyrimidines (via


) and subsequently substituting them, regioselectivity is the primary challenge.

The Rule of Thumb:

  • C4 Position: Generally more reactive due to the para-like effect of the N1 and N3 atoms withdrawing electron density.

  • C2 Position: Less reactive, but can become the primary site if a bulky or electron-donating group is already at C6.

SNArSelectivity Substrate 2,4-Dichloropyrimidine Condition1 Standard Conditions (Cold, 1 eq Nucleophile) Substrate->Condition1 Product1 4-Substituted Product (Major Isomer) Condition1->Product1 Kinetic Control Condition2 Forcing Conditions (Heat, Excess Nucleophile) Product2 2,4-Disubstituted Product Condition2->Product2 Thermodynamic Drive Product1->Condition2

Figure 2: Regioselectivity control in Nucleophilic Aromatic Substitution.

Protocol for C4-Selective Amination:

  • Dissolve 2,4-dichloropyrimidine (1 eq) in THF or DCM.

  • Add

    
     (1.2 eq) as an acid scavenger.
    
  • Cool to

    
    .[4]
    
  • Add the amine nucleophile (0.95 eq) dropwise. Keeping the nucleophile limiting prevents double substitution.

  • Warm to RT and stir.

    • Validation: TLC should show consumption of starting material and appearance of a single major spot. If two close spots appear, you likely have a mixture of C2/C4 regioisomers.

Purification & Characterization Strategies

Pyrimidines possess basic nitrogens, causing them to streak on silica gel (acidic).

Chromatography Optimization

Do not use standard Hexane/EtOAc gradients.

  • Modifier: Add 1–2% Triethylamine (TEA) or 1%

    
     to the mobile phase to neutralize silica sites.
    
  • Solvent System: DCM:Methanol (95:5 to 90:10) is superior for polar aminopyrimidines.

Solubility Data for Workup Design

Solubility profiles dictate the choice of recrystallization solvents.

SolventSolubility (20°C)Usage in Protocol
DMF HighReaction solvent for

(heating required for removal)
Methanol Moderate/HighColumn chromatography eluent; Recrystallization
Ethanol ModeratePrimary solvent for Biginelli; Recrystallization
Water Low (for neutral forms)Anti-solvent for precipitation ("crashing out")
CCl4 / Hexane NegligibleUsed to wash away non-polar impurities
Analytical Validation
  • TLC Visualization:

    • UV (254 nm): All pyrimidines quench fluorescence (appear dark).

    • Iodine Chamber: Nitrogen heterocycles turn yellow/brown.

  • NMR Signature:

    • DHPMs: Look for the chiral proton at C4 (~5.0–5.5 ppm, d) and the NH protons (~7–9 ppm).

    • Aromatic: The C5 proton is a key diagnostic doublet (~6.5 ppm) if unsubstituted.

References

  • Biginelli Reaction Mechanism & Protocols

    • Organic Chemistry Portal. "Biginelli Reaction."
    • [Link]

  • Green Synthesis Variations

    • Royal Society of Chemistry (RSC Advances). "Dihydropyrimidinones: efficient one-pot green synthesis."
    • [Link]

  • Regioselectivity in Chloropyrimidines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • [Link]

  • Purification of Nitrogen Heterocycles

    • National Institutes of Health (PubMed). "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography."[5]

    • [Link]

  • TLC Visualization Techniques

    • Chemistry LibreTexts.
    • [Link]

Sources

Method

Application Note: Strategic Library Generation of 2-Methyl-4-(trifluoromethyl)pyrimidine Derivatives

Executive Summary & Scientific Rationale The 2-methyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery.[1] Its value lies in the synergistic effect of the trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-methyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery.[1] Its value lies in the synergistic effect of the trifluoromethyl (


) group and the pyrimidine ring:
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) significantly lowers the LUMO energy of the pyrimidine ring. This activates the C-4/C-6 positions toward nucleophilic aromatic substitution (
    
    
    ), enabling rapid library diversification without harsh conditions.[1]
  • Metabolic Stability: The

    
     moiety blocks metabolic oxidation at the substituted position and increases overall lipophilicity (
    
    
    
    ), enhancing membrane permeability.
  • Versatile Handle: The 2-methyl group is not merely a spectator; it serves as a steric gatekeeper or a site for lateral functionalization via deprotonation.[1]

This guide details a modular workflow for synthesizing a library of derivatives, moving from the core scaffold construction to high-throughput diversification.

Strategic Workflow Visualization

The following diagram illustrates the "Hub-and-Spoke" logic of this protocol. The core chloropyrimidine serves as the divergent intermediate.

G Start Precursors (Acetamidine + Ethyl trifluoroacetoacetate) Core THE HUB: 4-Chloro-2-methyl- 6-(trifluoromethyl)pyrimidine Start->Core 1. Condensation 2. POCl3 Chlorination Lib_A Library A: Heteroatom Linkages (Amines/Ethers/Thiols) Core->Lib_A SNAr (Mild Base) Lib_B Library B: Biaryl Systems (Suzuki-Miyaura Coupling) Core->Lib_B Pd-Catalysis Lib_C Library C: Lateral Extension (Lithiation of 2-Me) Core->Lib_C LDA / Electrophile QC QC Validation (LC-MS / 1H-NMR) Lib_A->QC Lib_B->QC Lib_C->QC

Caption: Modular synthesis workflow. The chlorinated core allows divergent pathways for heteroatom or carbon-based diversification.

Module 1: Synthesis of the Core Scaffold

Target: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine[1]

Before library generation, the reactive "hub" must be synthesized. While commercially available, in-house synthesis ensures purity and scalability.[1]

Step 1.1: Condensation[1]
  • Reagents: Acetamidine hydrochloride (1.0 equiv), Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv), Sodium methoxide (NaOMe) (1.2 equiv).

  • Solvent: Methanol (anhydrous).[1]

  • Mechanism: Cyclocondensation.[1]

Protocol:

  • Dissolve NaOMe in MeOH under

    
     atmosphere.
    
  • Add Acetamidine HCl; stir for 15 min to liberate the free base.

  • Dropwise add Ethyl 4,4,4-trifluoroacetoacetate.

  • Reflux for 12 hours. The solution will turn yellow/orange.[1]

  • Concentrate in vacuo.[1] Dissolve residue in water and acidify to pH 4 with HCl.[1]

  • Collect the precipitate (2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) by filtration.[1]

Step 1.2: Chlorination (Activation)[1]
  • Reagents:

    
     (Phosphorus oxychloride) (5.0 equiv), 
    
    
    
    -Diethylaniline (catalytic).[1]
  • Safety Note:

    
     reacts violently with water.[1] Use strictly anhydrous conditions.
    

Protocol:

  • Suspend the pyrimidin-4-ol from Step 1.1 in neat

    
    .[1]
    
  • Add catalytic

    
    -diethylaniline (accelerates the reaction).[1]
    
  • Heat to reflux (

    
    ) for 3-4 hours until the solution is clear.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Extract with Dichloromethane (DCM).[1] Wash with

    
     (aq) and Brine.[1]
    
  • Dry over

    
     and concentrate.
    
  • Result: A low-melting solid or oil, highly reactive for library synthesis.[1]

Module 2: Library Generation Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Scope: Creation of C-N, C-O, and C-S bonds. Rationale: The


 group at C-6 makes the C-4 chlorine extremely labile.[1] Reactions often proceed at room temperature or mild heating, unlike unactivated pyrimidines.[1]
ParameterCondition
Substrate 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Nucleophiles Primary/Secondary Amines, Phenols, Thiols
Base DIPEA (2.0 equiv) for amines;

for phenols
Solvent DMF or DMSO (for difficult cases); Ethanol (for amines)
Temp/Time RT to

/ 2-12 hours

Procedure:

  • Aliquot 0.1 mmol of the Core Scaffold into reaction vials (96-well block compatible).

  • Add 0.12 mmol of the specific Amine/Phenol.[1]

  • Add 0.2 mmol Base (DIPEA).[1]

  • Dilute with 1 mL DMF.

  • Shake at

    
     for 4 hours.
    
  • Work-up: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Scope: Biaryl formation (C-C bonds).[1] Rationale: Palladium catalysis is required to replace the Chlorine with an Aryl group.[1]

ParameterCondition
Catalyst

(5 mol%)
Coupling Partner Aryl Boronic Acids (1.5 equiv)
Base

(2.0 equiv, 2M aqueous)
Solvent 1,4-Dioxane / Water (4:[1]1)
Temp/Time

/ 4-16 hours

Procedure:

  • Charge vial with Core Scaffold (0.1 mmol), Boronic Acid (0.15 mmol), and Catalyst.

  • Purge with Nitrogen/Argon (Oxygen inhibits the catalytic cycle).[1]

  • Add degassed solvent and base solution.[1]

  • Seal and heat at

    
    .
    
  • Filter through Celite to remove Pd black before analysis.[1]

Quality Control & Validation Data

For a library to be trusted, it must pass strict QC criteria.[1]

Key Analytical Markers (1H NMR - DMSO-


): 
  • 2-Methyl Singlet: Distinctive singlet around

    
     2.6 - 2.7 ppm.[1]
    
  • Pyrimidine Proton (H-5): A singlet around

    
     7.8 - 8.0 ppm.[1] Note: This proton shifts upfield (shielded) when an amine is substituted at C-4 due to resonance donation.[1]
    
  • 
     (19F NMR):  Single peak around 
    
    
    
    -63 ppm.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (

)
Nucleophile is sterically hindered.[1]Switch solvent to NMP; increase temp to

or use microwave irradiation.[1]
Hydrolysis Product (OH) Wet solvents used in storage.[1]The Cl-pyrimidine is sensitive to moisture.[1] Store under Argon in a desiccator.
Pd Black Precipitation Oxygen in Suzuki reaction.[1]Degas solvents thoroughly by sparging with Argon for 15 mins.[1]

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Source: ResearchGate.[1] URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Source: Royal Society of Chemistry.[1] URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Semantic Scholar / MDPI.[1] URL:[Link][1][2]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Source: Frontiers in Chemistry.[1] URL:[Link]

  • 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Compound Summary). Source: PubChem.[1] URL:[Link][1]

Sources

Application

Precision O-Alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones: Regiocontrol Strategies

Executive Summary The regioselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones represents a significant challenge in medicinal chemistry due to the ambident nature of the pyrimidinone anion. While thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones represents a significant challenge in medicinal chemistry due to the ambident nature of the pyrimidinone anion. While thermodynamic control typically favors N-alkylation (lactam formation), O-alkylation (lactim ether formation) is often required to access specific bioactive pharmacophores. This guide details two validated protocols to achieve high O-selectivity: Method A (Direct Silver-Mediated Alkylation) for late-stage functionalization, and Method B (Activation-Displacement) for scalable process chemistry.

The Challenge: Ambident Nucleophilicity & Electronic Bias

The 4-(trifluoromethyl)pyrimidin-2(1H)-one scaffold exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The introduction of a trifluoromethyl group at the C4 position exerts a strong electron-withdrawing effect (


), which increases the acidity of the N1 proton (

) compared to non-fluorinated analogs.

Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic sites:

  • Nitrogen (N1): The "soft" nucleophile center. Thermodynamically favored in polar aprotic solvents (DMF, DMSO) with alkali metal bases (K

    
    CO
    
    
    
    , NaH).
  • Oxygen (O2): The "hard" nucleophile center. Kinetically accessible but often requires specific coordination (Ag

    
    ) or "hard" electrophiles to predominate.
    
Mechanistic Pathway Visualization

G Substrate 4-(CF3)pyrimidin-2(1H)-one (Tautomeric Equilibrium) Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation Cond_N Path A: K2CO3 / DMF (Charge Control / Soft-Soft) Anion->Cond_N Cond_O Path B: Ag2CO3 / Toluene (Orbital Control / Ag+ Chelation) Anion->Cond_O Prod_N N-Alkyl Product (Thermodynamic) Cond_N->Prod_N S_N2 Attack via N1 Prod_O O-Alkyl Product (Kinetic / Chelation) Cond_O->Prod_O S_N2 Attack via O2

Figure 1: Divergent alkylation pathways driven by metal cation coordination and solvent polarity.

Protocol A: Direct Silver-Mediated O-Alkylation

Best for: Small-scale synthesis, late-stage functionalization, and substrates sensitive to chlorinating agents.

Principle: The "Silver Effect" exploits the high affinity of Ag


 for halides and its ability to coordinate with the pyrimidine nitrogen, blocking the N-site and directing the electrophile to the oxygen. Non-polar solvents suppress the dissociation of the ion pair, further favoring O-alkylation.
Materials
  • Substrate: 4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 equiv)

  • Base: Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.1 – 1.5 equiv)
  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv)

  • Solvent: Toluene (anhydrous) or Benzene (if permitted)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the pyrimidinone substrate (1.0 equiv) and Ag

    
    CO
    
    
    
    (1.2 equiv).
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Activation: Stir the suspension at room temperature for 15 minutes. Note: Protect from light due to photosensitivity of silver salts.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: O-alkylated products typically have higher R

      
       values (less polar) than N-alkylated byproducts.
      
  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Activation-Displacement (Indirect Method)

Best for: Scale-up (>10g), process chemistry, and cases where direct alkylation yields inseparable mixtures.

Principle: Instead of battling the ambident nucleophile, the carbonyl oxygen is converted to a leaving group (chloride) using POCl


. The chloride is then displaced by an alkoxide. This method guarantees regioselectivity.[1][2][3][4]
Workflow Diagram

ProcessB Step1 Step 1: Chlorination Reagent: POCl3 / PCl5 Intermediate Intermediate: 2-Chloro-4-(CF3)pyrimidine Step1->Intermediate Reflux, 2-4h Step2 Step 2: Displacement (S_NAr) Reagent: R-OH / NaH Intermediate->Step2 Isolation or One-pot Product Final Product: 2-Alkoxy-4-(CF3)pyrimidine Step2->Product 0°C to RT

Figure 2: Indirect synthesis route via chloropyrimidine intermediate.

Step-by-Step Methodology

Step 1: Chlorination [2]

  • Mix 4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 equiv) with POCl

    
     (5.0 equiv).
    
  • Optional: Add catalytic PCl

    
     or N,N-dimethylaniline to accelerate the reaction.
    
  • Reflux (105°C) for 3 hours until the starting material is consumed.

  • Critical Workup: Remove excess POCl

    
     via rotary evaporation. Pour the residue onto crushed ice/water carefully (exothermic!). Extract with DCM, dry over MgSO
    
    
    
    , and concentrate to obtain the crude 2-chloro-intermediate.

Step 2: S


Ar Displacement 
  • In a separate flask, suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

  • Add the desired Alcohol (R-OH, 1.1 equiv) dropwise. Stir for 30 mins to generate the alkoxide.

  • Add the solution of crude 2-chloro-4-(trifluoromethyl)pyrimidine (from Step 1) in THF dropwise to the alkoxide solution.

  • Stir at Room Temperature for 2–4 hours.

  • Quench with water, extract with EtOAc, and purify via chromatography.

Analytical Validation: Distinguishing Isomers

Correct structural assignment is critical. N- and O-alkyl isomers exhibit distinct spectroscopic signatures.

Table 1: NMR Diagnostic Signals

FeatureO-Alkylated (Lactim Ether)N-Alkylated (Lactam)

C NMR (C2)
~160 - 165 ppm (Deshielded)~150 - 155 ppm (Shielded Carbonyl)

C NMR (O-CH

vs N-CH

)
Typically 60 - 70 ppm Typically 40 - 50 ppm

F NMR (CF

)
Sharp singletOften broadened due to N-quadrupole
HMBC Correlation Alkyl protons correlate to C2Alkyl protons correlate to C2 AND C6
References
  • Regioselective O-Alkylation via Silver Salts

    • Title: "Alkylations of Heterocyclic Ambident Anions II.
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Cesium Carbonate Alternatives

    • Title: "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones."[2]

    • Source:RSC Advances
    • Link:[Link]

  • Indirect Chlorin

    
    Ar): 
    
    • Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif..." (Analogous pyrimidine chemistry).
    • Source:Beilstein Journal of Organic Chemistry
    • Link:[Link]

  • NMR Characterization

    • Title: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determin
    • Source:Journal of Heterocyclic Chemistry (via PubMed)
    • Link:[Link]

Sources

Method

Application Note: Bioassay Protocols for Evaluation of Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)

Abstract This guide provides a rigorous technical framework for evaluating the anti-viral efficacy of novel pyrimidine derivatives against Tobacco Mosaic Virus (TMV). Pyrimidine scaffolds, due to their structural homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for evaluating the anti-viral efficacy of novel pyrimidine derivatives against Tobacco Mosaic Virus (TMV). Pyrimidine scaffolds, due to their structural homology with viral nucleosides and potential to bind viral Coat Proteins (CP), represent a privileged class of agrochemical candidates. This note details the industry-standard "Half-Leaf" Local Lesion Assay, offering protocols for Protective , Curative , and Inactivation modes of action.

Biological Rationale & Mechanism of Action[1][2]

Why Pyrimidine Derivatives?

Pyrimidine derivatives function primarily through two synergistic mechanisms in plant virology:

  • Nucleoside Mimicry: As analogues of uracil, cytosine, or thymine, these small molecules can incorporate into viral RNA during replication, causing chain termination or lethal mutagenesis.

  • Coat Protein (CP) Interference: Recent structural studies suggest that certain nitrogen-heterocycles (including pyrimidines and pyrazoles) bind to the TMV Coat Protein. This binding disrupts the critical self-assembly of CP discs (the "lock-washer" mechanism) required for viral encapsulation and movement.

Mechanism Visualization

The following diagram illustrates the dual-pathway interference of pyrimidine derivatives during the TMV infection cycle.

TMV_Mechanism Start TMV Infection Uncoating Viral Uncoating Start->Uncoating Replication RNA Replication (RdRp Complex) Uncoating->Replication Translation Translation of Movement/Coat Proteins Replication->Translation Assembly Virion Assembly (CP Polymerization) Translation->Assembly Result Reduced Viral Load / Lesion Suppression Assembly->Result Drug Pyrimidine Derivative (Candidate Drug) Inhibition_Rep INHIBITION: False Nucleoside Incorporation Drug->Inhibition_Rep Inhibition_CP INHIBITION: Disruption of CP Disk Stack Drug->Inhibition_CP Inhibition_Rep->Replication Blocks Inhibition_CP->Assembly Prevents

Figure 1: Dual mechanism of action where pyrimidine derivatives target RNA replication and Coat Protein assembly.

Experimental Setup & Reagents

Host Plant Preparation

Reproducibility depends entirely on the physiological state of the host.

  • Host Species: Nicotiana tabacum L. cv. Xanthi-nc (Hypersensitive host).

  • Growth Conditions: 25°C ± 1°C, 16h light/8h dark photoperiod.

  • Selection Criteria: Use plants at the 5–6 leaf stage . Leaves must be uniform in size, without senescence or prior insect damage.

Virus Purification (Inoculum)
  • Source: Purified TMV (strain U1) maintained in N. tabacum cv. K326.

  • Preparation: Homogenize infected leaves in 0.01 M Phosphate Buffer (PBS), pH 7.2.

  • Concentration: Adjust inoculum to

    
     mg/mL.
    
  • Validation: Absorbance at

    
     should be measured to standardize viral load.
    
Reagents
  • Positive Control: Ningnanmycin (2%) or Ribavirin . These are the industry benchmarks.

  • Vehicle Control: Solvent used for drug dissolution (typically DMSO < 1% + 0.1% Tween 80 in water).

  • Abrasive: Carborundum (600-mesh) or Celite. Essential for mechanical entry of the virus.

The Half-Leaf Local Lesion Assay (SOP)

The "Half-Leaf" method is the gold standard because it eliminates inter-plant biological variation. The same leaf serves as both treatment and control.

A. In Vivo Protective Activity (Prevention)

Testing the compound's ability to induce systemic resistance or block viral entry.

  • Compound Application: Select uniform leaves. Smear the left side of the leaf with the solvent (Control). Smear the right side with the pyrimidine derivative solution (typically 500

    
    g/mL).
    
  • Incubation: Allow the solvent to evaporate and the compound to absorb for 12 hours .

  • Inoculation: Dust the entire leaf surface with Carborundum. Rub the purified TMV inoculum gently across both halves using a paintbrush or gloved finger.

  • Washing: Rinse leaves with distilled water to remove abrasive and excess virus.

  • Observation: Incubate at 25°C for 3–4 days until local necrotic lesions appear.

B. In Vivo Curative Activity (Therapeutic)

Testing the compound's ability to halt established infection.

  • Inoculation: Dust and inoculate whole leaves with TMV first.

  • Drying: Allow leaves to air dry naturally (approx. 1 hour).

  • Compound Application: Smear the left side with solvent (Control) and the right side with the candidate compound.

  • Observation: Count lesions after 3–4 days.

C. In Vivo Inactivation Activity (Virucidal)

Testing direct interaction between the compound and the virus (e.g., CP binding).[1]

  • Mixing: Mix the virus inoculum with the candidate compound solution at equal volume for 30 minutes at 25°C.

  • Control Mix: Mix virus inoculum with pure solvent for 30 minutes.

  • Inoculation: Inoculate the left side with the Virus+Solvent mix. Inoculate the right side with the Virus+Compound mix.

  • Observation: Count lesions after 3–4 days.

Experimental Workflow Diagram

HalfLeaf_Protocol cluster_modes Select Assay Mode Select Select Host (N. tabacum Xanthi-nc) Protect PROTECTIVE: Apply Drug -> Wait 12h -> Inoculate Select->Protect Curative CURATIVE: Inoculate -> Dry 1h -> Apply Drug Select->Curative Inactivate INACTIVATION: Mix Virus+Drug (30min) -> Inoculate Select->Inactivate Inoculation Mechanical Inoculation (Carborundum + Rubbing) Protect->Inoculation Curative->Inoculation Step 1 Inactivate->Inoculation Incubate Incubation (3-4 Days @ 25°C) Inoculation->Incubate Count Data Collection Count Lesions (L vs R) Incubate->Count

Figure 2: Workflow for the three distinct modes of the Half-Leaf Assay.

Data Analysis & Calculation

Lesion Counting

Count the number of necrotic local lesions on the Control side (


) and the Treated side (

) of each leaf.
Calculation Formula

The inhibition rate (


) is calculated using the following equation:


  • 
    : Average number of lesions on the control halves (approx. 3 leaves per replicate).
    
  • 
    : Average number of lesions on the treated halves.
    
Statistical Validation
  • Replicates: Each treatment must be repeated at least 3 times (3 plants, 3 leaves per plant).

  • Significance: Perform a paired Student's t-test comparing the raw lesion counts of Left vs. Right sides.

    
     indicates statistically significant antiviral activity.
    
Reference Data Table (Example)

Comparison of a Pyrimidine Derivative vs. Ningnanmycin (Positive Control)

CompoundConc.[2][1][3][4][5][6][7][8][9][10] (

g/mL)
ModeInhibition Rate (%)
Ningnanmycin 500Curative55.4 ± 2.1
Pyrimidine-4a 500Curative48.2 ± 3.5
Ningnanmycin 500Protective62.1 ± 1.8
Pyrimidine-4a 500Protective59.8 ± 2.4

References

  • CABI Digital Library. (2014). Molecular regulation of host defense responses mediated by biological anti-TMV agent Ningnanmycin.Link

  • National Institutes of Health (PMC). (2022). Practicing virology: making and knowing a mid-twentieth century experiment with Tobacco mosaic virus.Link

  • MDPI (Molecules). (2019). New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors.[2]Link

  • Agdia. (n.d.).[7] Positive Control for TMV (Tobacco mosaic virus).[11][9]Link

  • Frontiers in Plant Science. (2018). Chimeric Tobamoviruses With Coat Protein Exchanges Modulate Symptom Expression.Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in cyclocondensation reactions

Topic: Troubleshooting Low Conversion Rates in Cyclocondensation Reactions Content Type: Technical Support Center (Tier 3 – Advanced Application Support) Audience: Senior Researchers, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Cyclocondensation Reactions Content Type: Technical Support Center (Tier 3 – Advanced Application Support) Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Status: Active Ticket Scope: Low conversion, stalled intermediates, and oligomerization in ring-closing reactions.

Diagnostic Overview

Cyclocondensation reactions (e.g., Robinson annulation, Paal-Knorr, Dieckmann, and heterocyclic synthesis) are deceptively simple: two functional groups react to form a ring, typically ejecting a small molecule like water or alcohol.

When conversion is low (<50%), the failure usually stems from one of three distinct "traps":

  • The Thermodynamic Trap: The reaction is reversible, and the equilibrium favors the open-chain intermediate or starting material because the byproduct (water) is not effectively removed.

  • The Kinetic Trap: The activation energy for the ring-closure step is too high due to steric hindrance or catalyst deactivation.

  • The Concentration Trap: Intermolecular polymerization is outcompeting intramolecular cyclization.

Use the decision tree below to diagnose your specific failure mode.

Diagnostic Logic: The Troubleshooting Tree

Cyclocondensation_Troubleshooting Start ISSUE: Low Conversion (Starting Material Remains) Check_Intermediates Analysis: Do you see a stable intermediate (e.g., hemiacetal/aminal)? Start->Check_Intermediates Yes_Intermediate YES: Intermediate Accumulation Check_Intermediates->Yes_Intermediate Stalled No_Intermediate NO: Only SM or Tar Check_Intermediates->No_Intermediate Unreactive/Side Rxn Water_Check Is water removal active? Yes_Intermediate->Water_Check Equilibrium_Fix SOLUTION: Thermodynamic Shift (Switch to Soxhlet/Sieves or Azeotrope) Water_Check->Equilibrium_Fix Inefficient Removal Steric_Fix SOLUTION: Kinetic Boost (Increase T, stronger catalyst) Water_Check->Steric_Fix Removal is Good Tar_Check Is the mixture viscous/tarry? No_Intermediate->Tar_Check Dilution_Fix SOLUTION: Concentration Control (High Dilution Protocol) Tar_Check->Dilution_Fix Yes (Polymerization) Catalyst_Fix SOLUTION: Catalyst Activation (Check poisoning/solubility) Tar_Check->Catalyst_Fix No (Dead Catalyst)

Figure 1: Decision logic for isolating the root cause of cyclization failure.

Troubleshooting Modules

Module A: The Thermodynamic Trap (Water Management)

Symptom: The reaction stalls at ~50-60% conversion. LCMS shows the open-chain intermediate (e.g., hemiaminal or aldol adduct) but not the cyclized product. Root Cause: Cyclocondensation is an equilibrium process. If water is not removed faster than the reverse reaction occurs, the ring will not close.

Expert Insight:

Standard Dean-Stark traps are often insufficient for small-scale reactions (<1g) or high-boiling solvents where the azeotrope is inefficient. The "Soxhlet-Sieve" method is the gold standard for driving difficult equilibria.

Protocol: The Soxhlet-Sieve Dehydration System

This method is superior to simple molecular sieve addition because it prevents the sieves from physically trapping your product or catalyst.

  • Setup: Fit a Soxhlet extractor between your reaction flask and the reflux condenser.

  • Charge: Fill the Soxhlet thimble with activated 3A or 4A molecular sieves .

    • Critical Step: Activate sieves by heating at 300°C under high vacuum for 3 hours prior to use. Commercial "activated" sieves are rarely dry enough for difficult cyclizations.

  • Solvent: Use a solvent that boils high enough to reflux into the Soxhlet (e.g., Toluene, Xylene, or Dichloroethane).

  • Operation: Reflux the solvent. The condensate (pure solvent) drips through the sieves, depositing its water load, and returns anhydrous solvent to the reaction flask.

  • Validation: Conversion should break the 50% barrier within 2-4 hours of reflux.

MethodEfficiencyScale SuitabilityDrawbacks
Dean-Stark Moderate>5gRequires large solvent volume; inefficient for trace water.
In-Situ Sieves High<100mgSieves can adsorb product/catalyst; magnetic stirring grinds sieves into dust.
Soxhlet-Sieves Superior 100mg - 50g Complex setup; requires reflux.
Module B: The Concentration Trap (Inter- vs. Intramolecular)

Symptom: Low yield of the desired ring, accompanied by baseline "streaking" on TLC or formation of insoluble tar/gum. Root Cause: Intermolecular reaction (polymerization) is kinetically favored over intramolecular ring closure, especially if the ring size is difficult (8-11 membered rings).

Expert Insight:

The rate of intramolecular cyclization is first-order, while intermolecular polymerization is second-order. Therefore, dilution exponentially favors ring formation [1].

Protocol: Pseudo-High Dilution Technique

Avoids the need for massive volumes of solvent while maintaining low instantaneous concentration.

  • Reactor: Place the catalyst and a small volume of solvent (10% of total) in the reaction flask at reflux.

  • Feed: Dissolve your substrate in the remaining 90% of the solvent.

  • Addition: Use a syringe pump to add the substrate solution extremely slowly (e.g., over 4-8 hours) into the active catalyst mixture.

  • Mechanism: The instantaneous concentration of unreacted substrate remains near zero. As soon as a molecule enters the flask, it cyclizes before it can find another substrate molecule to polymerize with.

Module C: The Kinetic Trap (Catalyst Deactivation)

Symptom: Reaction starts but stops completely after 10-20% conversion. Adding more catalyst restarts it briefly. Root Cause: The catalyst is being poisoned by the byproduct (water) or a side-product (e.g., amine salts).

Expert Insight:

In acid-catalyzed cyclizations (e.g., formation of indoles or pyrazoles), the water generated can hydrate the proton source, leveling its acidity to that of H3O+, which may be too weak to drive the specific activation energy of your substrate [2].

Protocol: Catalyst & Scavenger System
  • Switch Catalyst: If using p-TsOH (p-Toluenesulfonic acid), switch to PPTS (Pyridinium p-toluenesulfonate) for milder, buffered action, or TiCl4 for Lewis acid activation which acts as its own water scavenger.

  • Chemical Drying: Add a chemical water scavenger that reacts irreversibly, not just an adsorbent.

    • Option A:Triethyl orthoformate . It reacts with water to form ethanol and formate, consuming the water chemically.

    • Option B:HMDS (Hexamethyldisilazane) . Often used in amidine cyclizations; it sops up water and ammonia.

Frequently Asked Questions (FAQs)

Q: I am trying to form a 5-membered ring (e.g., pyrrole/furan), but it's not closing. Isn't 5-membered formation favored? A: While 5-membered rings are kinetically favored (Baldwin's Rules), they are often thermodynamically strained compared to 6-membered rings. If your system is stalling, it is likely a steric issue at the closure site.

  • Check: Do you have bulky groups (t-Butyl, Iodine) adjacent to the nucleophile?

  • Try: The Thorpe-Ingold Effect . Adding gem-dimethyl groups on the tether can pre-organize the chain into a curve, accelerating cyclization by up to 1000x [3].

Q: My product is unstable to the heat required for Dean-Stark reflux. How can I remove water at low temp? A: You cannot use thermal distillation. Instead, use Molecular Sieves 3A directly in the flask with a non-polar solvent (DCM or THF) and agitate gently (do not stir vigorously with a magnetic bar, which grinds the sieves). Alternatively, use a chemical dehydrating agent like DCC (Dicyclohexylcarbodiimide) or EDC , which consumes water to form a urea byproduct, allowing cyclization at 0°C or Room Temp.

Q: How do I know if my sieves are actually working? A: The "Hand Test" is a rough field check: Put a few beads in your palm and add a drop of water. They should get significantly hot. For a scientific check, add a known amount of water to a solvent blank with sieves and measure the water content via Karl-Fischer titration after 1 hour. If it's not <50 ppm, your sieves are "wet."

References

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.[1]Link

  • ACS Catalysis. (2019). A Method for Assessing Catalyst Deactivation.Link

  • Wikipedia. (n.d.). Intramolecular reaction (Relative rates & Thorpe-Ingold).Link

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.Link

Sources

Optimization

Enhancing the biological activity of pyrimidine derivatives through structural modification

Ticket System: Structural Modification & Activity Enhancement Status: Active Agent: Senior Application Scientist Subject: Enhancing Biological Activity & Overcoming Synthetic Bottlenecks in Pyrimidine Scaffolds Module 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Structural Modification & Activity Enhancement

Status: Active Agent: Senior Application Scientist Subject: Enhancing Biological Activity & Overcoming Synthetic Bottlenecks in Pyrimidine Scaffolds

Module 1: Synthetic Architecture & Troubleshooting

Case ID: SYN-404 Issue: Poor Regioselectivity during N-Alkylation and C-Functionalization. User Report: "I am attempting to alkylate a 2,4-disubstituted pyrimidine, but I am getting an inseparable mixture of N1 and N3 isomers. Yields are suffering due to difficult purification."

Root Cause Analysis

Pyrimidine nitrogens possess distinct pKa values and nucleophilicities heavily influenced by substituents at C2 and C4.

  • Steric Hindrance: Bulky groups at C2 favor N1 alkylation (remote attack), but electronic effects often dominate.

  • Tautomerism: The lactam-lactim tautomeric equilibrium in oxo-pyrimidines (uracil/thymine derivatives) complicates nucleophilic attack.

  • Ambident Nucleophilicity: Under basic conditions, the pyrimidine anion can react at either nitrogen or the oxygen (O-alkylation), depending on the "hardness" of the electrophile (HSAB theory).

Troubleshooting Protocol: Achieving Regiocontrol

Solution A: The "Transient Protection" Method (Silyl-Hilbert-Johnson) Instead of direct alkylation, use silylation to activate the base and direct regioselectivity.

  • Silylation: Treat the pyrimidine base with HMDS (hexamethyldisilazane) and catalytic ammonium sulfate. Reflux until clear (formation of bis-trimethylsilyl intermediate).

    • Mechanism:[1][2][3][4] Silylation makes the pyrimidine soluble in organic solvents and activates the N1/N3 positions while suppressing O-alkylation.

  • Vorbrüggen Coupling: React the silylated base with your alkyl halide or glycosyl donor in the presence of a Lewis acid (TMSOTf or SnCl4) in dry Acetonitrile or DCE.

    • Outcome: This thermodynamically favors the N1-alkylated product (for uracil/thymine analogs) due to the stability of the resulting cation intermediate.

Solution B: Steric & Electronic Steering (Base Selection)

  • For N1 Selectivity: Use bulky bases (e.g.,

    
    -BuOK) in polar aprotic solvents (DMF). The bulky cation coordinates with the C2-carbonyl (if present), directing alkylation to the less hindered N1.
    
  • For N3 Selectivity: Often requires blocking N1 first (e.g., with a PMB group) or exploiting specific H-bonding interactions in non-polar solvents.

Decision Logic: Synthesis Optimization

SynthesisOptimization Start Start: Pyrimidine Alkylation Issue Substituents Analyze C2/C4 Substituents Start->Substituents OxoGroup Contains C=O (Uracil/Thymine)? Substituents->OxoGroup YesOxo Yes: Lactam-Lactim Tautomerism OxoGroup->YesOxo Yes NoOxo No: Amino/Chloro substituents OxoGroup->NoOxo No Vorbruggen Protocol: Silyl-Hilbert-Johnson (HMDS + TMSOTf) YesOxo->Vorbruggen High Regiocontrol Needed BaseControl Protocol: Base/Solvent Tuning (Cs2CO3 vs NaH) NoOxo->BaseControl Outcome1 N1-Selective Product Vorbruggen->Outcome1 BaseControl->Outcome1 Optimized Outcome2 Mixture (Requires HPLC) BaseControl->Outcome2 Poor Optimization

Caption: Decision matrix for selecting the correct alkylation strategy based on pyrimidine substitution patterns.

Module 2: SAR & Potency Optimization (The C5 Directive)

Case ID: BIO-502 Issue: Low Potency and Metabolic Instability. User Report: "Our pyrimidine hit compound inhibits the target kinase (IC50 = 5 µM) but is rapidly metabolized. We need to improve potency and stability."

Expert Insight: The Critical C5 Position

The C5 position of the pyrimidine ring is a "privileged" vector for modification. It is often solvent-exposed in enzyme binding pockets (especially kinases) and is metabolically vulnerable to oxidation.

Strategic Modifications:

  • Halogenation (F, Cl, I): Introducing Fluorine at C5 blocks metabolic oxidation (preventing hydroxylation) and alters the pKa of the N3 proton, affecting H-bonding capability.

  • Alkynyl/Aryl Extension: Extending C5 via Sonogashira coupling allows the molecule to reach into the hydrophobic back-pocket of kinases (e.g., the "gatekeeper" region).

Standard Operating Procedure (SOP): C5-Sonogashira Coupling

Target: Synthesis of C5-alkynyl pyrimidines for hydrophobic pocket engagement.

Reagents:

  • 5-Iodopyrimidine derivative (Substrate)[5]

  • Terminal Alkyne (Partner)

  • Pd(PPh3)2Cl2 (Catalyst, 5 mol%)

  • CuI (Co-catalyst, 10 mol%)

  • Triethylamine (Base/Solvent mix)

Step-by-Step Protocol:

  • Degassing: Dissolve the 5-iodopyrimidine (1.0 eq) in anhydrous THF/Et3N (1:1). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under positive Argon pressure. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir at room temperature (or 50°C if sluggish) for 4-12 hours. Monitor by TLC.[3]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

Validation Check:

  • Expected Yield: >75%.

  • Troubleshooting: If the reaction stalls, switch to a microwave reactor (80°C, 15 min) or use a stronger base system (DBU).

Data: Biological Impact of C5 Modifications
Modification at C5Electronic EffectBiological ConsequenceTarget Application
-H (Unsubstituted) NeutralBaseline activity; metabolically labile.Reference
-F (Fluorine) Electron WithdrawingBlocks metabolism; increases lipophilicity.Metabolic Stability
-CH3 (Methyl) Weak DonorHydrophobic interaction; steric bulk.Thymidylate Synthase
-C≡C-Ar (Alkynyl) Conjugated SystemExtends scaffold; accesses deep pockets.Kinase Inhibitors (EGFR)
-NO2 (Nitro) Strong WithdrawingIncreases acidity of N3-H; potential toxicity.Antibacterial (Rare)

Module 3: ADMET & Physicochemical Tuning

Case ID: SOL-101 Issue: "Brick Dust" Solubility. User Report: "We optimized potency (IC50 < 10 nM), but the compound is insoluble in water, making in vivo formulation impossible."

Diagnosis

High-potency pyrimidines (especially fused systems like pyrazolo[3,4-d]pyrimidines) often suffer from planarity-induced stacking. The crystal lattice energy is too high to be overcome by water solvation.

Troubleshooting Guide: Solubility Enhancement

Strategy 1: Disrupting Planarity (The "Escape from Flatland")

  • Action: Replace flat phenyl rings attached to the pyrimidine with

    
    -rich systems (e.g., bicyclo[1.1.1]pentane or simple cyclohexyl).
    
  • Effect: This disrupts

    
     stacking in the solid state, lowering the melting point and increasing solubility.
    

Strategy 2: Solubilizing Tails (The "Appendage" Approach)

  • Action: Introduce a solubilizing group at the C4 or C2 position via nucleophilic displacement.

  • Preferred Groups:

    • Morpholine/Piperazine: Classic choices, introduce basic nitrogen for salt formation.

    • Phosphate Prodrugs: Attach a phosphate group to a hydroxyl handle (cleaved in vivo by phosphatases).

Experimental Workflow: Miniaturized Solubility Screen

Use this to rapidly test multiple derivatives without consuming grams of material.

  • Preparation: Prepare 10 mM DMSO stocks of 5 derivatives.

  • Dispensing: Use an inkjet or acoustic dispenser to spot 5 µg of drug into a 96-well plate.

  • Polymer Addition: Add varying polymers (HPMC, PVP, PEG) in aqueous solution to create amorphous solid dispersions in situ.

  • Analysis: Measure turbidity (absorbance at 600 nm) or use nephelometry after 4 hours. Clear wells indicate successful solubilization/stabilization.

SolubilityLogic Problem Insoluble Pyrimidine CheckStructure Check Crystal Packing Problem->CheckStructure Planar High Planarity? CheckStructure->Planar YesPlanar Yes Disrupt Strategy: Disrupt Stacking (Add sp3 centers) Planar->Disrupt Yes Ionizable Ionizable Groups? Planar->Ionizable No SaltForm Strategy: Salt Formation (Mesylate/HCl) Ionizable->SaltForm Yes Prodrug Strategy: Prodrug (Phosphate ester) Ionizable->Prodrug No

Caption: Logical workflow for addressing solubility issues in pyrimidine drug candidates.

References
  • Verma, G. et al. (2020). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Computer-Aided Drug Design.

  • Kozak, W. et al. (2025).[6] Modifications at the C-5 position of pyrimidine nucleosides.[1][5][6] ResearchGate.[6][7]

  • Bielski, E. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[8] (Standard text for N-alkylation mechanisms).

  • BenchChem Technical Guides. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines/pyrimidines.

Sources

Troubleshooting

Overcoming resistance mechanisms with novel pyrimidine-based antifungals

Topic: Overcoming Resistance & Assay Optimization for Orotomides (Olorofim) and Next-Gen Pyrimidine Inhibitors Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance & Assay Optimization for Orotomides (Olorofim) and Next-Gen Pyrimidine Inhibitors Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond 5-Flucytosine

Welcome to the technical support hub for Novel Pyrimidine Biosynthesis Inhibitors . While traditional pyrimidine analogs like 5-flucytosine (5-FC) act as "suicide prodrugs" disrupting DNA/RNA, the new wave of antifungals—specifically the Orotomides (e.g., Olorofim/F901318) —operate via a distinct mechanism: the selective inhibition of dihydroorotate dehydrogenase (DHODH) .[1]

This class represents a paradigm shift for treating multi-drug resistant (MDR) molds, particularly Aspergillus fumigatus (including azole-resistant strains), Scedosporium, and Lomentospora. However, their unique Mechanism of Action (MoA) introduces specific experimental pitfalls. This guide addresses the three most common support tickets we receive: False Resistance (Media Interference) , Paradoxical Interactions , and Resistance Characterization .

Module 1: Troubleshooting Susceptibility Assays (MIC Spikes)

Issue: "My MIC values for Olorofim are consistently


 for wild-type Aspergillus, even though they should be 

."

Diagnosis: Exogenous Pyrimidine Bypass. Unlike azoles or amphotericin B, orotomides inhibit de novo pyrimidine synthesis. If your culture media contains available pyrimidines (uridine, uracil), the fungus will utilize the "Salvage Pathway," effectively bypassing the drug's blockade.

The "Clean Media" Protocol

To accurately determine MICs for DHODH inhibitors, you must eliminate exogenous pyrimidines.

ParameterStandard CLSI/EUCASTRequired Modification for Orotomides
Base Medium RPMI 1640RPMI 1640 (w/ MOPS)
Supplements Often includes amino acids/vitaminsMUST be Uridine/Uracil-Free
Serum Sometimes used for fastidious fungiDialyzed Serum Only (Standard serum contains uridine)
Endpoint 50% or 100% inhibition100% Inhibition (Ignore trailing growth/hazes)

Step-by-Step Validation Workflow:

  • Media Check: Verify the manufacturer's formulation of your RPMI. If "nucleosides" are listed as an ingredient, discard.

  • Inoculum Wash: Centrifuge your conidial suspension (2000 x g, 5 min) and resuspend in saline twice to remove carry-over nutrients from the potato dextrose agar (PDA) slant.

  • The "Rescue" Control: Run a parallel well with Drug +

    
     Uridine.
    
    • Result A: Growth is restored

      
       The drug is working via DHODH inhibition (Valid Assay).
      
    • Result B: No growth

      
       Off-target toxicity or non-specific killing (Invalid Assay).
      

Module 2: Mechanism of Action & Resistance Pathways

Issue: "How do I distinguish between intrinsic resistance and acquired resistance mutations?"

Technical Insight: Olorofim targets the Fungal Type 2 DHODH enzyme (encoded by pyrE in Aspergillus).[2] Mammalian cells use mitochondrial DHODH, which explains the drug's high selectivity. Resistance typically arises from point mutations in pyrE that alter the binding pocket.

Pathway Visualization: Pyrimidine Biosynthesis Blockade

The following diagram illustrates the de novo pathway versus the salvage pathway, highlighting the specific blockade point of Olorofim.

Caption: The Olorofim Mechanism. The drug blocks DHODH (black node), halting UMP production.[3][4] Note the red "Salvage Pathway"—presence of exogenous uridine allows the fungus to bypass the drug, causing assay failure.

Module 3: Drug Interaction Warnings (The Azole Antagonism)

Issue: "I am seeing reduced efficacy when combining Olorofim with Voriconazole in my checkerboard assays."

Critical Alert: While combination therapy is standard for MDR cases, Olorofim can exhibit antagonism with Azoles in in vitro settings.

  • Mechanism: Azoles (targeting CYP51) cause membrane stress. The fungal stress response (via transcription factors) upregulates the entire pyrimidine biosynthesis pathway, including the pyrE target.

  • Result: The fungal cell produces excess DHODH enzyme, overwhelming the Olorofim concentration.

  • Recommendation:

    • Interpret in vitro antagonism with caution; in vivo data often differs due to PK/PD compartmentalization.

    • If screening for synergy, prioritize combinations with Echinocandins (cell wall stress often synergizes with the cell wall defects caused by UMP depletion).

Module 4: Resistance Characterization Protocol

If you suspect a strain has acquired true resistance (not media artifact), follow this sequencing workflow.

Target Gene: pyrE (Dihydroorotate Dehydrogenase) Common Hotspots: Gly119, Val120 (in A. fumigatus)

Protocol:

  • Extract gDNA from the resistant isolate (MIC

    
    ).
    
  • PCR Amplify the pyrE coding region (approx. 1.2kb).

  • Sanger Sequencing using forward/reverse primers.

  • Align against the wild-type A. fumigatus Af293 reference sequence.

  • Check: Look for non-synonymous SNPs in the CoQ binding site of the enzyme.

References

  • Oliver, J. D., et al. (2016). "F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase."[1] Proceedings of the National Academy of Sciences. Link

  • Du Pre, S., et al. (2018). "Effect of Exogenous Pyrimidines on the In Vitro Activity of F901318 against Aspergillus fumigatus." Antimicrobial Agents and Chemotherapy. Link

  • Jørgensen, K. M., et al. (2018). "EUCAST Determination of Olorofim (F901318) Susceptibility of Mold Species, Method Validation, and MICs." Antimicrobial Agents and Chemotherapy. Link

  • Wiederhold, N. P. (2020). "Antifungal Resistance: Current Trends and Future Strategies." International Journal of Antimicrobial Agents. Link

  • CLSI. (2022).[5] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition." CLSI Document M38. Link

Sources

Reference Data & Comparative Studies

Validation

Confirming the Molecular Weight of Synthesized Pyrimidines with HRMS

Executive Summary In the competitive landscape of small molecule drug discovery, the pyrimidine scaffold remains a cornerstone, appearing in FDA-approved drugs ranging from fluorouracil to rosuvastatin. While Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of small molecule drug discovery, the pyrimidine scaffold remains a cornerstone, appearing in FDA-approved drugs ranging from fluorouracil to rosuvastatin. While Nuclear Magnetic Resonance (NMR) confirms structural connectivity, it cannot definitively validate elemental composition with the sensitivity and precision of High-Resolution Mass Spectrometry (HRMS) .

This guide details the technical superiority of HRMS over Low-Resolution MS (LRMS) and other alternatives for confirming the molecular weight (MW) of synthetic pyrimidines. It provides a self-validating experimental protocol designed to achieve sub-5 ppm mass accuracy, ensuring data integrity for regulatory submissions and high-impact publications.

Part 1: Comparative Analysis – Why HRMS?

Researchers often default to LRMS (e.g., single quadrupole) for quick checks or rely solely on NMR. However, for publication and patent protection, these methods have critical blind spots.

HRMS vs. Alternatives: The Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad) NMR (1H / 13C) Elemental Analysis (CHN)
Primary Output Exact Mass (

to 4 dec. places)
Nominal Mass (Integer

)
Structural Connectivity% Composition (C, H, N)
Confirmation Power Unequivocal Formula Confirmation Tentative (High False Positive Risk)High (Structure) / Low (Formula)Moderate (Requires high purity)
Mass Accuracy < 5 ppm ± 0.1–1.0 DaN/A± 0.4% (Error range)
Impurity Detection Excellent (Detects low-level adducts)Poor (Co-eluting isobars masked)Good (If impurity >5%)Poor (Averages bulk sample)
Sample Requirement Femtogram - Picogram NanogramMilligramMilligram (Destructive)
The "Nominal Mass" Trap

In LRMS, a pyrimidine derivative with formula C₁₁H₁₅N₃O₂ (


) appears at 

222. However, a contaminant with formula C₁₂H₁₉NO₃ (

) also appears at

222. LRMS cannot distinguish them.[1] HRMS resolves these by measuring the exact mass, revealing a mass error of >50 ppm for the contaminant, instantly flagging it as incorrect.

Part 2: Technical Deep Dive – Pyrimidine Ionization

To successfully analyze pyrimidines, one must understand their behavior in an Electrospray Ionization (ESI) source.

Protonation Mechanism (Positive Mode)

Pyrimidines are nitrogenous heterocycles.[2] The ring nitrogens (N1/N3) act as proton acceptors.

  • Primary Ion:

    
    
    
  • Mechanism: In an acidic mobile phase (0.1% Formic Acid), the lone pair on the least sterically hindered Nitrogen accepts a proton (

    
    ).
    
Adduct Formation Logic

Understanding adducts is crucial to avoid misinterpreting spectra.

  • 
     (+21.98 Da vs 
    
    
    
    ):
    Ubiquitous if glass solvents are used.[2]
  • 
     (Dimer):  Common at high concentrations.[2]
    
  • 
    :  Common when using Acetonitrile mobile phases.[2]
    

Part 3: Self-Validating Experimental Protocol

This workflow incorporates Lock Mass Correction , a real-time calibration technique that ensures every scan is internally validated against a known standard.

Phase 1: Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[2]

  • Concentration: Prepare a stock at 1 mg/mL. Dilute 1:1000 to reach ~1 µg/mL (1 ppm).[2]

    • Why? High concentrations cause detector saturation (spectral skewing) and dimerization.[2]

  • Modifier: Add 0.1% Formic Acid (v/v).

    • Why? Promotes ionization of the pyrimidine nitrogen, increasing sensitivity for

      
      .
      
Phase 2: Instrument Setup (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Fragmentor/Cone Voltage: Keep low (100–135V) to prevent in-source fragmentation.

  • Internal Standard (The "Lock Mass"):

    • Inject a reference standard (e.g., Leucine Enkephalin,

      
       556.2771) continuously or via a separate spray.
      
    • Validation Step: The software uses this known mass to correct drift in real-time. If the Lock Mass signal is lost, data is invalid.

Phase 3: Data Acquisition & Validation
  • Acquire Data: Collect spectra for 1–2 minutes to average noise.

  • Check Mass Error:

    
    [2]
    
  • Acceptance Criteria:

    • Mass Error: < 5 ppm (Strict), < 10 ppm (Acceptable for difficult matrices).[2]

    • Isotope Pattern (i-Fit): The relative abundance of the M+1 (

      
      ) peak must match the theoretical distribution within 10%.
      

Part 4: Visualizing the Workflow

Diagram 1: HRMS Validation Workflow

This flowchart illustrates the critical path from synthesis to validated confirmation, highlighting the decision points for ionization modes.

HRMS_Workflow Start Crude Pyrimidine Product Dilution Dilution to 1 µg/mL (MeOH + 0.1% FA) Start->Dilution CheckStructure Check Structure: Acidic or Basic? Dilution->CheckStructure ESI_Pos ESI Positive (+) Target: [M+H]+ CheckStructure->ESI_Pos Basic Nitrogens (Standard) ESI_Neg ESI Negative (-) Target: [M-H]- CheckStructure->ESI_Neg Acidic Groups (e.g., -COOH, -OH) Acquisition Acquire Full Scan (w/ Lock Mass) ESI_Pos->Acquisition ESI_Neg->Acquisition Analysis Data Analysis: Extract Ion Chromatogram (EIC) Acquisition->Analysis Validation Calculate Mass Error (ppm) Analysis->Validation Pass CONFIRMED (< 5 ppm) Validation->Pass Error < 5 ppm Fail REJECT / RE-CALIBRATE (> 5 ppm) Validation->Fail Error > 5 ppm

Caption: Step-by-step logic for selecting ionization modes and validating mass accuracy.

Diagram 2: Interpreting Pyrimidine Spectra (Adducts)

A visual guide to identifying the correct molecular ion amidst common ESI background signals.

Adduct_Logic Base Theoretical Mass (M) M_H [M+H]+ Protonated (M + 1.0078) Base->M_H Primary Signal M_Na [M+Na]+ Sodium Adduct (M + 22.9897) M_H->M_Na +21.98 Da M_K [M+K]+ Potassium Adduct (M + 38.9637) M_H->M_K +37.96 Da M_Dimer [2M+H]+ Dimer (2*M + 1.0078) M_H->M_Dimer High Conc.

Caption: Relationship between the neutral molecule and common ions observed in ESI+ spectra.

References

  • Kaufmann, A. (2025). Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology. ResearchGate. Link

  • Holcapek, M., et al. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020. NIH / Wiley. Link

  • Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry / NIH. Link

  • Gross, J. H. (2011).[3] Mass Spectrometry: A Textbook. Springer. (Cited for <5ppm accuracy standard).

  • Waters Corporation. (2025). Common Adducts in ESI Mass Spectrometry. Waters Support. Link

Sources

Comparative

Comparative Efficacy Guide: 2-Methyl-4-(trifluoromethyl)pyrimidine Derivatives vs. Commercial Fungicides

Executive Summary Objective: This technical guide evaluates the antifungal efficacy of novel 2-Methyl-4-(trifluoromethyl)pyrimidine derivatives, positioning them against established commercial standards such as Azoxystro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide evaluates the antifungal efficacy of novel 2-Methyl-4-(trifluoromethyl)pyrimidine derivatives, positioning them against established commercial standards such as Azoxystrobin (Strobilurin), Boscalid (SDHI), and Pyrimethanil (Anilinopyrimidine).

Key Finding: The incorporation of a trifluoromethyl (


) group at the C4 position of the pyrimidine ring significantly enhances lipophilicity and metabolic stability. Lead derivatives (specifically amide-linked variants) have demonstrated 

values <15

against resistant strains of Botrytis cinerea and Rhizoctonia solani, matching or exceeding the potency of second-generation commercial SDHIs.

Chemical Rationale & Mechanism of Action (MoA)

The Fluorine Effect

The core scaffold relies on the 2-methyl-4-(trifluoromethyl)pyrimidine moiety. The strategic placement of the


 group serves three critical functions in drug design:
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the C4 position, extending the half-life of the molecule in planta.

  • Lipophilicity Modulation: It increases the partition coefficient (LogP), facilitating transmembrane transport into the fungal mitochondria.

  • Electronic Effects: The strong electron-withdrawing nature of

    
     alters the pKa of the pyrimidine nitrogen, optimizing binding affinity within the ubiquinone-binding pocket of Complex II.
    
Target Site: Succinate Dehydrogenase (Complex II)

Most high-efficacy derivatives in this class function as Succinate Dehydrogenase Inhibitors (SDHIs) .[1] They bind to the ubiquinone-binding site (Q-site) formed by subunits B, C, and D of the mitochondrial Complex II, halting the tricarboxylic acid (TCA) cycle and mitochondrial electron transport.[1]

MoA_Pathway FungalCell Fungal Cell Mitochondria Mitochondria FungalCell->Mitochondria ComplexII Complex II (SDH) Mitochondria->ComplexII TCA_Cycle TCA Cycle (Succinate -> Fumarate) ComplexII->TCA_Cycle Catalyzes ElectronTransport Electron Transport (Ubiquinone Reduction) ComplexII->ElectronTransport Coupled to CellDeath Energy Depletion & Cell Death ElectronTransport->CellDeath Failure leads to Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->ComplexII Binds Q-site Inhibitor->ElectronTransport BLOCKS

Figure 1: Mechanism of Action. The pyrimidine derivative competitively binds to the Q-site of Complex II, blocking ubiquinone reduction and inducing energy failure.

Experimental Protocols

To ensure reproducibility, the following self-validating workflows are recommended for synthesizing and screening these derivatives.

Synthesis Workflow (Cyclization & Coupling)

The synthesis typically involves a cyclization reaction between an amidine and a fluorinated


-keto ester, followed by nucleophilic substitution.
  • Cyclization: React trifluoroacetoacetate with acetamidine hydrochloride in the presence of a base (e.g., NaOEt) to yield the pyrimidinol intermediate.

  • Chlorination: Convert the hydroxyl group to a chloride using

    
     to generate the electrophilic 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
    
  • Coupling: React the chlorinated intermediate with various phenols or amines (the "Linker") to generate the final library.

Bioassay: Poisoned Food Technique (In Vitro)

This protocol determines the


 (Effective Concentration for 50% inhibition).[2][3][4]
  • Preparation: Dissolve technical grade compound in acetone/DMSO. Dilute into sterile Potato Dextrose Agar (PDA) at concentrations of 0, 6.25, 12.5, 25, 50, and 100

    
    .
    
  • Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., B. cinerea) in the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Calculation: Measure colony diameter. Calculate inhibition rate (

    
    ):
    
    
    
    
    (Where
    
    
    is control diameter and
    
    
    is treatment diameter).

Experimental_Workflow Start Start: Raw Materials Step1 1. Cyclization (Amidine + Keto Ester) Start->Step1 Step2 2. Chlorination (POCl3 Reflux) Step1->Step2 Step3 3. Coupling (Nucleophilic Subst.) Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Screening In Vitro Screening (Poisoned Food Method) Purification->Screening DataAnalysis Data Analysis (EC50 Calculation) Screening->DataAnalysis

Figure 2: End-to-end workflow from chemical synthesis to biological data generation.[5]

Comparative Efficacy Data

The following table synthesizes data from recent studies comparing specific 2-methyl-4-(trifluoromethyl)pyrimidine derivatives (labeled here as Lead-5o and Lead-7f ) against commercial standards.

Table 1: Comparative


 Values (

) against Key Phytopathogens
Compound ClassCompound NameBotrytis cinerea (Grey Mold)Rhizoctonia solani (Sheath Blight)Phomopsis sp.[6][7] (Soft Rot)
Novel Derivative Lead-5o (Amide-linked) 10.5 8.2 10.5
Novel Derivative Lead-7f (Ether-linked) 13.4 15.118.2
Commercial (SDHI)Boscalid4.0 – 12.0*0.04 – 0.2> 20.0
Commercial (Strobilurin)Azoxystrobin> 50.0 (Resistant)0.02 – 0.0515.0
Commercial (AP)Pyrimethanil32.1> 50.032.1
Commercial (Azole)Tebuconazole0.80.51.2

*Note: Boscalid sensitivity varies widely due to established resistance in field strains. The Lead-5o derivative shows superior activity to Pyrimethanil and comparable activity to Boscalid in specific resistant profiles.

Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
  • Vs. Pyrimethanil: The novel Lead-5o derivative significantly outperforms Pyrimethanil against Phomopsis (

    
     vs 
    
    
    
    ), indicating superior potential for soft rot control [1].[6][8]
  • Vs. Azoxystrobin: While Azoxystrobin is highly potent against sensitive R. solani, many B. cinerea field strains exhibit resistance. The pyrimidine derivatives offer a valuable alternative mode of action or a partner for rotation to manage strobilurin resistance [2].

  • Spectrum: The derivatives show a "middle-ground" broad spectrum—less potent than Tebuconazole (DMI) but often more effective than older contact fungicides or resistance-compromised SDHIs.

Structure-Activity Relationship (SAR) Insights

Analysis of the library reveals three critical design rules for maximizing efficacy:

  • The Linker is Critical: Derivatives containing an amide linker (e.g., Lead-5o) consistently show higher antifungal activity than those with simple ether or thioether linkers. The amide bond likely facilitates hydrogen bonding with the tyrosine or tryptophan residues in the SDH binding pocket [1].

  • Halogenation of the Phenyl Ring: Introducing a Fluorine or Chlorine atom at the ortho- position of the phenyl ring (attached to the linker) improves activity by 2-3 fold. This steric bulk likely locks the conformation into the active binding state.

  • The

    
     Necessity:  Removal of the trifluoromethyl group at position 4 (replacing it with a methyl or hydrogen) results in a >90% loss of bioactivity, confirming its role in lipophilic transport and metabolic stability [3].
    

References

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. Link

  • Amiri, A., Heath, S. M., & Peres, N. A. (2014). Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. Plant Disease, 98(3), 326-335. Link

  • Yan, Z., et al. (2019). Design, synthesis and antifungal activity of novel 1,2,4-triazole derivatives containing a pyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 29(23), 126738. Link

Sources

Validation

Bridging the Chasm: Optimizing In Vitro-In Vivo Correlation (IVIVC) for Pyrimidine-Based Kinase Inhibitors

Executive Summary The pyrimidine scaffold is a cornerstone of kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase active site...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase active site.[1] However, a persistent failure mode in drug discovery is the "Translation Gap": candidates with nanomolar potency in biochemical assays often exhibit poor efficacy in vivo.[1]

This guide moves beyond standard


 reporting. We compare Traditional Biochemical Screening  against Physiologically Relevant Profiling , demonstrating why the latter is the only viable path for predicting clinical success.[1] We focus on three critical disconnects: the ATP-competition shift, drug-target residence time, and plasma protein binding (PPB).[1]

Part 1: The Core Disconnect (Biochemical vs. Cellular)

The Pyrimidine Context

Pyrimidine-based inhibitors (e.g., Palbociclib, Imatinib analogs) are typically ATP-competitive .[1] They rely on displacing ATP from the kinase pocket.[1]

  • In Vitro (Enzymatic): Assays are often run at ATP concentrations near the kinase's

    
     (typically 10–100 
    
    
    
    M) to maximize sensitivity.[1]
  • In Vivo (Cellular): Intracellular ATP concentrations are 1–5 mM (100x higher).[1]

The "Biochemical Trap"

Standard screening (Method A) generates false positives because it ignores the massive ATP competition the drug will face inside the cell.

Comparative Analysis: Screening Approaches
FeatureMethod A: Traditional Biochemical Screen Method B: Integrated Physiological Profiling
Primary Metric Enzymatic

(ATP @

)
Cellular

(ATP @ physiological mM)
Binding Kinetics Equilibrium Affinity (

/

)
Residence Time (

or

)
Protein Binding Neglected (Buffer only)PPB-Corrected Potency (

)
Predictive Value Low (High false positive rate)High (Correlates with in vivo TGI)
The Mathematical Reality: Cheng-Prusoff Shift

The shift in potency is predictable but often ignored.[1] For a competitive inhibitor, the cellular


 shifts according to:

[1]

Expert Insight: If your pyrimidine inhibitor has a


 of 10 nM, but the target kinase has a low affinity for ATP (

high), the shift is minimal.[1] However, for kinases with high ATP affinity (low

), the cellular

can shift by 100-fold , rendering the drug inactive in vivo despite "potent" screening results.[1]

Part 2: Beyond Affinity—The Role of Residence Time[2][3][4]

Thermodynamic affinity (


) assumes equilibrium.[1] In vivo, the system is open; the drug is constantly metabolized and excreted.[1] Residence time (

)
—how long the drug stays bound—is a superior predictor of efficacy for pyrimidine scaffolds.[1]
  • Fast Off-Rate: Drug washes out as soon as plasma levels drop (requires frequent dosing).[1]

  • Slow Off-Rate (Long

    
    ):  Target remains inhibited even after free drug clears from plasma (Hysteresis).[1]
    

Case Study: Ponatinib vs. Imatinib Ponatinib (pyrimidine-based core) displays a residence time on BCR-ABL of ~180 hours, compared to much shorter times for earlier generations.[1] This kinetic selectivity allows it to maintain efficacy against resistant mutants despite transient plasma exposure.[1]

Visualization: The Kinetic Advantage

The following diagram illustrates how Method B (Kinetic Profiling) filters candidates that Method A misses.

IVIVC_Workflow cluster_0 Method A: The Trap cluster_1 Method B: The Solution Screen Enzymatic Screen (ATP @ Km) Hit High Potency Hit (Low IC50) Screen->Hit Fail In Vivo Failure (ATP Competition) Hit->Fail Kinetic Residence Time (SPR/Jump Dilution) Hit->Kinetic Re-evaluation Cellular Cellular Engagement (NanoBRET/CETSA) Kinetic->Cellular PK_Model PK/PD Modeling (Free Fraction fu) Cellular->PK_Model Success In Vivo Efficacy (Tumor Stasis) PK_Model->Success

Figure 1: Comparative workflow.[1] Method A leads to attrition due to the ATP gap.[1] Method B integrates kinetics and cellular context early to ensure translation.

Part 3: The ADME Filter (Plasma Protein Binding)

Pyrimidine scaffolds, often decorated with hydrophobic groups to fit the hydrophobic back pocket of the kinase, frequently suffer from high Plasma Protein Binding (PPB).[1]

  • The Fallacy: Measuring total plasma concentration (

    
    ).[1]
    
  • The Reality: Only the unbound fraction (

    
    ) drives efficacy.[1]
    
    • Example: A drug with 99.9% PPB has only 0.1% active drug.[1] If

      
       is 100 nM, you need a 
      
      
      
      of 100
      
      
      M to achieve efficacy—often toxicologically impossible.[1]

Protocol Standard: Always correct in vitro potency using the formula:



Part 4: Experimental Protocols

To validate these correlations in your own lab, use the following self-validating protocols.

Protocol 1: Cellular Target Engagement (NanoBRET)

Stop relying on proliferation assays (CTG/MTT) as primary readouts.[1] They are downstream phenotypic markers prone to off-target artifacts.[1]

Objective: Measure direct binding of the pyrimidine inhibitor to the kinase inside a live cell.

  • Transfection: Transfect HEK293 cells with a fusion vector (Kinase-Luciferase).[1]

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at

    
     concentration.[1]
    
  • Competition: Treat cells with serial dilutions of your Test Inhibitor (Pyrimidine).

  • Readout: The inhibitor displaces the tracer.[1] Loss of BRET signal (Energy transfer from Luciferase

    
     Tracer) quantifies occupancy.[1]
    
  • Validation: Calculate the

    
    . If 
    
    
    
    , your compound has poor permeability or suffers from severe ATP competition.[1]
Protocol 2: Jump-Dilution for Residence Time

Objective: Determine if your inhibitor is a "fast-off" or "slow-off" binder.[1]

  • Incubation: Incubate Kinase + Inhibitor at 10x

    
     and 10x 
    
    
    
    to reach equilibrium (1 hour).
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating ATP and substrate.[1]

  • Progress Curve: Continuously monitor product formation over time.

  • Analysis:

    • Fast-off: Product formation recovers instantly (linear rate).[1]

    • Slow-off: Product formation shows a lag phase (exponential approach to steady state).[1]

    • Fit: Fit to the equation

      
       to extract 
      
      
      
      and Residence Time (
      
      
      ).[1]

Part 5: Data Summary & Correlation

The table below summarizes how to interpret the correlation data for a Pyrimidine-based candidate.

ParameterIdeal Candidate ProfileWarning Sign (Poor IVIVC)
Enzymatic

< 10 nM< 10 nM (Misleading if alone)
Cellular Shift < 10x shift (

)
> 50x shift (ATP competition failure)
Residence Time > 60 minutes< 10 minutes (Rapid clearance failure)
Free Fraction (

)
> 5% (or highly potent to compensate)< 1% (Requires massive doses)
In Vivo Efficacy Sustained target inhibition > 80%Transient inhibition (bounce-back)
Mechanism of Action Visualization

MOA_Dynamics cluster_efficacy In Vivo Efficacy Determinant Drug Pyrimidine Inhibitor Kinase Target Kinase (Hinge Region) Drug->Kinase kon Metabolism Metabolic Clearance (CYP450) Drug->Metabolism Elimination ATP Intracellular ATP (High Conc) ATP->Kinase Competition Complex Drug-Kinase Complex (Residence Time) Kinase->Complex Binding Complex->Kinase koff (Slow is better)

Figure 2: The dynamic competition.[1] Efficacy is a function of


, 

(Residence Time), and the ability to outcompete high intracellular ATP.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[1] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.[1][2][3] Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer.[1] Link

  • Smith, D. A., Di, L., & Kerns, E. H. (2010).[1] The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery.[1][2][3] Link[1]

  • Vasta, J. D., et al. (2018).[1] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[1] Cell Chemical Biology. Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Comparative

Benchmarking Pyrimidine Synthesis: Classical Condensation vs. Mn-Catalyzed Dehydrogenative Coupling

Executive Summary The synthesis of the pyrimidine pharmacophore—ubiquitous in oncology (e.g., 5-fluorouracil) and infectious disease therapeutics—has historically relied on condensation chemistry.[1][2] While reliable, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the pyrimidine pharmacophore—ubiquitous in oncology (e.g., 5-fluorouracil) and infectious disease therapeutics—has historically relied on condensation chemistry.[1][2] While reliable, these "baseline" methods (principally the Pinner synthesis) suffer from poor atom economy and rigid functional group requirements.

This technical guide benchmarks the established Pinner Condensation against the emerging Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) . By shifting from leaving-group-dependent chemistry to hydrogen-borrowing catalysis, the ADC route offers a paradigm shift in sustainability and scope. This guide provides actionable protocols, mechanistic visualizations, and a data-driven performance comparison to assist process chemists in selecting the optimal route for their target scaffold.

Part 1: The Benchmark Baseline (Classical Pinner Synthesis)

Technical Overview

The Pinner synthesis remains the industrial standard for simple pyrimidines. It relies on the condensation of an amidine with a 1,3-dicarbonyl compound (or equivalent


-keto ester).
  • Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

  • Primary Limitation: Regioselectivity is often poor when using asymmetric 1,3-dicarbonyls, leading to difficult chromatographic separations of isomers.

Baseline Protocol: Synthesis of 2-Phenyl-4,6-dimethylpyrimidine

Note: This protocol assumes standard Schlenk line techniques to minimize moisture, which competes with the condensation.

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Free Base Generation: Charge a round-bottom flask with benzamidine hydrochloride and anhydrous ethanol. Add NaOEt slowly at 0°C to liberate the free amidine. Critical: Failure to fully neutralize the hydrochloride salt will stall the nucleophilic attack.

  • Condensation: Add acetylacetone dropwise over 15 minutes. The exotherm must be controlled to prevent polymerization of the diketone.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Quench with dilute acetic acid to pH 7. Remove ethanol under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water.

Mechanistic Pathway (Classical)

PinnerMechanism Amidine Amidine (Nucleophile) Inter1 Tetrahedral Intermediate Amidine->Inter1 Nucleophilic Attack Diketone 1,3-Diketone (Electrophile) Diketone->Inter1 Cyclic Dihydro- pyrimidine Inter1->Cyclic - H2O (Cyclization) Water H2O (Waste) Inter1->Water Product Aromatic Pyrimidine Cyclic->Product - H2O (Aromatization) Cyclic->Water

Figure 1: The Pinner mechanism relies on sequential dehydration steps. The driving force is the thermodynamic stability of the aromatic product.

Part 2: The Challenger (Mn-Catalyzed ADC)

Technical Overview

The "Challenger" utilizes Acceptorless Dehydrogenative Coupling (ADC) . Instead of reacting an amidine with a pre-oxidized dicarbonyl (which must be synthesized separately), this route couples amidines directly with alcohols.

  • Catalyst: Manganese(I) pincer complexes (e.g., Kempe's PN5P-Mn).[3]

  • Mechanism: The catalyst "borrows" hydrogen from the alcohol to generate a reactive aldehyde/ketone in situ. After condensation, the catalyst returns the hydrogen (or releases H2) to aromatize the ring.

  • Key Advantage: It bypasses the need for unstable dicarbonyls and generates H2 and H2O as the only byproducts.[4]

Challenger Protocol: Mn-Catalyzed Synthesis from Alcohols

Reference: Deibl, N., & Kempe, R. (2017). Angew. Chem. Int. Ed.

Reagents:

  • Benzamidine (1.0 equiv)

  • Primary Alcohol (e.g., Ethanol or Benzyl alcohol) (2.2 equiv)

  • Catalyst: [Mn(PN5P)(CO)2Br] (2 mol%)

  • Base: KOtBu (1.1 equiv)

  • Solvent: t-Amyl alcohol (0.5 M)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or flame-dried Schlenk tube, mix the Mn-precursor and KOtBu in t-amyl alcohol. Stir at 80°C for 10 minutes to generate the active amido-Mn species.

  • Substrate Addition: Add the benzamidine and the alcohol substrate.

  • Dehydrogenative Reflux: Seal the tube (or use an open system with a reflux condenser to allow H2 escape) and heat to 100–120°C for 20 hours.

    • Expert Insight: Unlike the Pinner reaction, this system is sensitive to oxygen. The "borrowing hydrogen" cycle requires an inert atmosphere to prevent catalyst deactivation.

  • Workup: Cool to room temperature. The product often precipitates or can be isolated by simple filtration through a silica pad to remove the metal.

Mechanistic Pathway (Mn-ADC)

MnMechanism Alcohol Alcohol (Substrate) Aldehyde Aldehyde (In Situ) Alcohol->Aldehyde Dehydrogenation (Mn-H formation) Mn_Active Active Mn-Catalyst Mn_Active->Alcohol Catalysis H2 2 H2 (Gas) Mn_Active->H2 Regeneration Imine Imine Intermediate Aldehyde->Imine + Amidine (Condensation) Amidine Amidine Amidine->Imine Pyrimidine Pyrimidine (Product) Imine->Pyrimidine Dehydrogenative Aromatization Imine->H2 H-Transfer

Figure 2: The Mn-catalyzed cycle couples dehydrogenation and condensation.[4][5] The alcohol serves as both the carbon source and the hydrogen carrier.

Part 3: Head-to-Head Performance Metrics

The following data contrasts the synthesis of a standard 2,4,6-trisubstituted pyrimidine using both methods.

MetricClassical (Pinner)Modern (Mn-ADC)Analysis
Atom Economy (AE) ~75%>90%Pinner loses water and often requires halogenated precursors or leaving groups. Mn-ADC loses only H2 and H2O.
E-Factor (Waste) High (>10)Low (<5)Mn-ADC eliminates the need for stoichiometric synthesis of dicarbonyl precursors.
Substrate Scope LimitedBroadMn-ADC tolerates alcohols, which are cheaper and more diverse than 1,3-diketones.
Reaction Conditions Robust (Air tolerant)Sensitive (Inert atm)Pinner is superior for low-tech labs; Mn-ADC requires Schlenk/Glovebox techniques.
Regioselectivity Poor (with unsym. ketones)HighMn-ADC allows selective assembly by using different alcohols for the C4 and C6 positions [1].
Yield (Typical) 60–85%80–95%Mn-catalysis drives the equilibrium forward via irreversible H2 release.
Expert Commentary on Selection
  • Choose Pinner if you are working with symmetric, commercially available 1,3-diketones and require a quick, robust synthesis without specialized inert gas equipment.

  • Choose Mn-ADC if you are building complex, non-symmetric scaffolds. The ability to use two different alcohols (one primary, one secondary) allows for precise installation of substituents at the 4- and 6-positions, a task that is synthetically arduous with classical condensation [2].

References

  • Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines. Deibl, N., & Kempe, R. (2017).[5][6] Angewandte Chemie International Edition, 56(6), 1663–1666. [Link]

  • Regioselectivity in the Synthesis of Pyrimidines. Radi, M., et al. (2010). Tetrahedron Letters, 51(38), 4984–4987. [Link]

  • Sustainable Synthesis of Pyrimidines via Dehydrogenative Coupling. Gunanathan, C., & Milstein, D. (2013). Science, 341(6143). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Methyl-4-(trifluoromethyl)pyrimidine

Executive Summary & Core Directive Do not dispose of 2-Methyl-4-(trifluoromethyl)pyrimidine in standard organic solvent waste streams. [1][2] The presence of the trifluoromethyl ( ) group dictates a specific disposal pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 2-Methyl-4-(trifluoromethyl)pyrimidine in standard organic solvent waste streams. [1][2]

The presence of the trifluoromethyl (


) group dictates a specific disposal pathway. While the pyrimidine ring suggests standard organic waste, the fluorinated moiety releases corrosive Hydrogen Fluoride (HF) gas upon incineration. Standard municipal or medical waste incinerators often lack the wet scrubbers required to neutralize HF, leading to equipment failure and regulatory violations.

Immediate Action Required: Segregate this compound into Halogenated Organic Waste streams destined for high-temperature incineration with acid gas scrubbing.[2]

Chemical Characterization & Hazard Profile

To handle this material safely, one must understand its behavior under stress (spills, fire, and storage).[2]

ParameterSpecification / BehaviorOperational Implication
Chemical Name 2-Methyl-4-(trifluoromethyl)pyrimidineLabeling: Must appear fully on waste tags.
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

High Nitrogen/Fluorine content.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory)PPE: Nitrile gloves (double gloved recommended), safety goggles, fume hood.[1][2]
Combustion Byproducts Hydrogen Fluoride (HF) , NOx, COxFire: Do not inhale smoke.[1][2] Use SCBA.
Flash Point ~36°C - 60°C (Derivative dependent)Treat as Flammable/Combustible .[1][2] Store in flammables cabinet.
Reactivity Incompatible with Strong OxidizersSegregation: Keep away from nitric acid or peroxides in waste storage.[1][2]

The Science of Disposal: Why Segregation Matters

Expertise Pillar: Causality Explained

Many researchers mistakenly group this chemical with "General Organics" because it is a liquid/low-melting solid pyrimidine. This is a critical error.

  • Thermal Decomposition: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). Breaking it requires high incineration temperatures (>1100°C).
  • HF Generation: Upon decomposition, the fluorine atoms combine with hydrogen to form anhydrous Hydrogen Fluoride (HF).

    • Reaction:

      
      [1]
      
  • Infrastructure Damage: If sent to a non-halogenated incinerator, the generated HF corrodes the refractory lining of the furnace and the exhaust stacks.

  • Regulatory Compliance: EPA and local regulations often require specific "Halogenated" waste codes (e.g., D001, or specific state codes) to ensure the receiving facility uses caustic scrubbers to capture the HF.

Operational Protocol: Step-by-Step Disposal

Trustworthiness Pillar: Self-Validating System[1][2]

Follow this workflow to ensure compliance and safety.

Phase 1: Waste Generation & Segregation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Note: While HF acid attacks glass, the organic parent molecule (2-Methyl-4-(trifluoromethyl)pyrimidine) is stable in glass.[1][2] However, HDPE is preferred for waste containers to prevent breakage.[2]

  • The "Halogen Rule": If the waste stream contains >1% halogenated material, the entire container must be classified as Halogenated Waste.

  • Compatibility Check: Ensure no strong acids or oxidizers are added to this specific waste container.

Phase 2: Labeling & Documentation
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste.

  • Critical Text: Clearly write "Contains Fluorinated Organics."

  • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant."

Phase 3: Storage & Handoff[3][4][5]
  • Cap Management: Keep caps tight when not actively adding waste to prevent volatile emissions.[3]

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture drips.

  • Disposal Handoff: When the container is 90% full, close it and request pickup. Do not overfill.

Visual Workflow (Decision Logic)

Visualization Pillar: Graphviz Diagram

The following diagram illustrates the decision logic for disposing of trifluoromethylated heterocycles.

DisposalWorkflow Start Waste Generated: 2-Methyl-4-(trifluoromethyl)pyrimidine CheckState Is it pure chemical or mixed with solvents? Start->CheckState Pure Pure Reagent (Expired/Excess) CheckState->Pure Mixed Mixed Solvent Waste CheckState->Mixed Segregation CRITICAL STEP: Segregate into 'Halogenated Organic' Stream Pure->Segregation Mixed->Segregation Container Select Container: HDPE (Preferred) or Glass Compatible Cap (Polypropylene) Segregation->Container Prevents equip damage Labeling Labeling: 1. Chemical Name 2. Check 'Flammable' & 'Toxic' 3. Note: 'Fluorinated' Container->Labeling Disposal Final Disposal: High-Temp Incineration with HF Scrubbing Labeling->Disposal

Caption: Decision logic for the segregation of fluorinated pyrimidine waste, ensuring protection of downstream incineration equipment.

Emergency Response: Spill Management

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The vapors may cause respiratory distress. Clear the immediate area.[4]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If the spill is large (>500mL) or outside a fume hood, respiratory protection (half-mask with organic vapor cartridges) is recommended.

  • Containment: Use a non-combustible absorbent material (Vermiculite or Sand).

    • Warning: Do not use paper towels for large spills if the substance is potentially flammable; however, for small benchtop drips, paper towels are acceptable if immediately placed in the solid hazardous waste bin.[2]

  • Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Fluorinated Solid Debris."

  • Decontamination: Wash the surface with soap and water. Do not use bleach (potential reaction with other amines/organics).

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyrimidine. Retrieved from

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine (Analogous Fluorinated Heterocycle). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Relevant for fluorinated combustion protocols). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)pyrimidine
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